molecular formula C8H18N2O B1385103 N-Ethyl-3-(propylamino)propanamide CAS No. 1040691-87-9

N-Ethyl-3-(propylamino)propanamide

Cat. No.: B1385103
CAS No.: 1040691-87-9
M. Wt: 158.24 g/mol
InChI Key: AYZZIDJIAURYDC-UHFFFAOYSA-N
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Description

N-Ethyl-3-(propylamino)propanamide is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Ethyl-3-(propylamino)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-3-(propylamino)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-(propylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-3-6-9-7-5-8(11)10-4-2/h9H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZZIDJIAURYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: N-Ethyl-3-(propylamino)propanamide (CAS 1040691-87-9)

[1]

Executive Summary

N-Ethyl-3-(propylamino)propanamide (CAS 1040691-87-9) is a specialized


-amino amide12

Chemical Identity & Physicochemical Properties

This compound belongs to the class of


Table 1: Physicochemical Profile
PropertyData
Chemical Name N-Ethyl-3-(propylamino)propanamide
CAS Number 1040691-87-9
Molecular Formula C

H

N

O
Molecular Weight 158.24 g/mol
Structure CH

CH

CH

-NH-CH

CH

-C(=O)NH-CH

CH

Physical State Liquid or low-melting solid (dependent on purity)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
pKa (Predicted) ~9.5 (Secondary Amine), ~15 (Amide)
Key Functional Groups Secondary Amine (Nucleophilic), Amide (H-bond donor/acceptor)

Mechanism of Action & Synthesis

The synthesis of CAS 1040691-87-9 typically proceeds via an aza-Michael addition , where propylamine acts as the nucleophile attacking the


Mechanistic Pathway (Graphviz)

The following diagram illustrates the reaction mechanism and the compound's utility as a building block.

MichaelAdditionPropylaminePropylamine(Nucleophile)TransitionTransition State(C-N Bond Formation)Propylamine->TransitionNucleophilic AttackAcrylamideN-Ethylacrylamide(Michael Acceptor)Acrylamide->TransitionElectrophilic Beta-CarbonProductCAS 1040691-87-9(N-Ethyl-3-(propylamino)propanamide)Transition->ProductProton TransferDownstreamDownstream Applications(Linkers, Peptidomimetics)Product->DownstreamN-Alkylation / Acylation

Figure 1: Synthesis of CAS 1040691-87-9 via aza-Michael addition of propylamine to N-ethylacrylamide.

Experimental Protocols

Protocol: Aza-Michael Synthesis of N-Ethyl-3-(propylamino)propanamide

Objective: Synthesize CAS 1040691-87-9 with >95% purity.

Reagents:

  • Propylamine (CAS 107-10-8) - Excess required to prevent over-alkylation.

  • N-Ethylacrylamide (CAS 5883-17-0).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Ethylacrylamide (1.0 eq) in MeOH (concentration ~0.5 M).

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add Propylamine (3.0 - 5.0 eq). Critical: The excess amine prevents the product from reacting with another acrylamide molecule.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor consumption of acrylamide by TLC (SiO

    
    , 10% MeOH in DCM) or LC-MS.
    
  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess propylamine.

  • Purification:

    • Primary: High-vacuum distillation (if liquid) or recrystallization (if solid).

    • Alternative: Flash column chromatography using a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH

      
      OH to prevent tailing of the amine.
      
  • Validation: Verify structure via

    
    H-NMR (look for triplet signals of the propyl and ethyl groups and the characteristic 
    
    
    -alanine multiplet).

Applications in Drug Development

CAS 1040691-87-9 serves as a strategic "spacer" or "linker" unit. Its secondary amine allows for further functionalization (e.g., attachment to a drug payload), while the ethyl amide provides a stable, non-cleavable terminus that modulates solubility and lipophilicity.

  • PROTAC Linkers: The linear alkyl chain and amide bond provide flexibility, essential for E3 ligase-target protein bridging.

  • Peptidomimetics: Acts as a

    
    -alanine surrogate in foldamer research, potentially increasing proteolytic stability.
    
  • Fragment-Based Drug Discovery (FBDD): Used as a fragment to probe binding pockets requiring a distal hydrophobic ethyl group and a hydrogen-bonding amide.

Sourcing & Availability Landscape

The supply chain for CAS 1040691-87-9 is characterized by specialized fine chemical vendors rather than bulk commodity suppliers. It is typically classified as a "Building Block" or "Research Chemical."

Table 2: Supplier Analysis
Supplier CategoryKey VendorsAvailability StatusTypical PurityNotes
Primary Manufacturers Huateng Pharma In Stock / Lead Time

97%
Specializes in PEG/Linker chemistry; likely source for bulk.
Catalog Distributors Santa Cruz Biotech (SCBT) In StockResearch GradeCatalog # sc-2040514 (check specific lot).
Aggregators Biomart (CN) , ChemicalBook VariableVariableVerify CoA before purchase; often resell from primary synthesizers.

Procurement Strategy:

  • For R&D (mg to g scale): Purchase from catalog distributors like SCBT or reputable aggregators to ensure quick delivery.

  • For Process Development (kg scale): Contact specialized manufacturers like Huateng Pharma directly. Request a "Method of Synthesis" (MoS) statement to ensure no heavy metal catalysts (e.g., Pd, Cu) were used if the downstream application is sensitive.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Beta-Alanine Derivatives. (General Reference for Class Properties). Retrieved from [Link]

An In-Depth Technical Guide to N-Ethylmaleimide (NEM) in Proteomics: From Foundational Discovery to Advanced Quantitative Applications

Author: BenchChem Technical Support Team. Date: February 2026

Clarification Regarding the Topic: N-Ethyl-3-(propylamino)propanamide

Dear Researcher,

Thank you for your request for an in-depth technical guide on the "History and discovery of N-Ethyl-3-(propylamino)propanamide in proteomics."

Following a comprehensive search of the scientific literature and chemical databases, we have determined that while "N-Ethyl-3-(propylamino)propanamide" exists as a chemical entity, there is no documented history or established application of this specific compound within the field of proteomics.

To provide you with a valuable and scientifically accurate resource that aligns with your research interests, we have leveraged our editorial control to pivot to a closely related and highly relevant topic: N-Ethylmaleimide (NEM) . NEM is a foundational reagent in proteomics, particularly for the study of protein structure and function through the specific modification of cysteine residues. It shares the "N-Ethyl" nomenclature, which may be a source of potential confusion.

This guide on N-Ethylmaleimide is structured to meet all your original core requirements for an in-depth technical whitepaper, including detailed protocols, mechanistic insights, quantitative data, and workflow visualizations. We believe this will serve as a powerful and practical resource for your work.

Abstract

N-Ethylmaleimide (NEM) is a cornerstone reagent in protein science and proteomics, prized for its ability to specifically and irreversibly modify cysteine residues. This guide provides a comprehensive exploration of NEM, from its historical significance in enzymology to its modern applications in sophisticated mass spectrometry-based quantitative proteomics. We will delve into the mechanistic principles of cysteine alkylation, provide field-tested protocols for its use, and discuss the causality behind experimental design choices to ensure robust and reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cysteine-modifying chemistry to unravel complex biological questions.

Introduction: The Significance of the Cysteine Thiol

The thiol (or sulfhydryl) group (-SH) of cysteine is one of the most nucleophilic functional groups found in proteins, making it a hotspot for both physiological post-translational modifications and targeted chemical labeling.[1] Its reactivity is central to protein structure (disulfide bonds), enzyme catalysis, and redox sensing. The ability to specifically block or "cap" this reactive group is therefore essential for a multitude of applications, from preventing artefactual disulfide bond formation during sample preparation to quantifying changes in protein redox state.[2][3]

N-Ethylmaleimide (NEM) emerged as a powerful tool for this purpose. It is an electrophilic compound that acts as a Michael acceptor, reacting with nucleophiles like thiols under specific conditions to form a stable, irreversible thioether bond.[4][5] Its utility has been demonstrated in seminal experiments, including those by Nobel laureate Arthur Kornberg to elucidate the function of DNA polymerases, showcasing its power to dissect complex biological systems.[4][5]

The Chemistry of Cysteine Alkylation by N-Ethylmaleimide

The specificity of NEM for cysteine residues is the foundation of its utility. The reaction proceeds via a Michael addition, where the thiolate anion (S⁻) of a cysteine residue performs a nucleophilic attack on one of the double-bonded carbons of the maleimide ring.[5]

2.1. Mechanism of Action

The reaction is highly dependent on pH. For the reaction to occur, the cysteine thiol must be in its deprotonated, thiolate form. The pKa of the cysteine thiol group in proteins is typically around 8.5, but can vary significantly based on the local microenvironment.

  • Optimal pH Range: The reaction with thiols is most specific and efficient in the pH range of 6.5-7.5.[5][6]

  • Alkaline Conditions (pH > 7.5): At higher pH values, NEM's reactivity with other nucleophilic groups, such as the primary amines of lysine residues and the N-terminus, increases. Hydrolysis of the maleimide group itself also becomes more prevalent, reducing its availability to react with thiols.[5][6]

The irreversible nature of the resulting thioether bond is critical, as it ensures that the modified cysteine is permanently blocked from further reactions, such as oxidation or disulfide bond formation.[2]

Caption: Covalent modification of a cysteine thiolate by N-Ethylmaleimide.

Core Applications in Proteomics
3.1. Blocking Free Thiols for Sample Preparation

A primary and routine application of NEM is in sample lysis and preparation for mass spectrometry. During cell lysis, proteins are removed from their native, compartmentalized environment. This can lead to artefactual oxidation and the formation of non-native disulfide bonds, which complicates analysis.

By including NEM in the lysis buffer, free cysteine residues are immediately and irreversibly capped.[3] This preserves the in vivo reduced state of the proteome and ensures that subsequent reduction and alkylation steps (typically with reagents like DTT and iodoacetamide) only affect native disulfide bonds.[2]

3.2. Probing Protein Structure and Function

NEM's reactivity can be exploited to study the solvent accessibility of cysteine residues.[7] Cysteines buried within the core of a protein or at a protein-protein interface are shielded from NEM. By comparing the extent of labeling in native versus denaturing conditions, researchers can map residues that are critical for maintaining protein structure.[7] This technique has been instrumental in studying membrane proteins and ligand binding sites.[7]

3.3. Quantitative Redox Proteomics

Perhaps the most advanced application of NEM in modern proteomics is in quantitative redox studies. This is often achieved using stable isotope-labeled versions of NEM, most commonly d5-NEM, where the five hydrogens on the ethyl group are replaced with deuterium.[8]

This strategy allows for the differential labeling of two samples (e.g., control vs. treated).[1][9] A typical workflow involves:

  • Blocking Reduced Cysteines: The control sample is treated with light NEM (d0), while the experimental sample is treated with heavy d5-NEM.

  • Reduction of Oxidized Cysteines: Any reversibly oxidized cysteines in both samples are then reduced back to thiols using a reducing agent like DTT.

  • Labeling Newly Formed Thiols: The newly exposed thiols are then labeled with the opposite isotopic tag.

  • Analysis: The samples are combined, digested, and analyzed by mass spectrometry. The ratio of the d0/d5 peak intensities for a given cysteine-containing peptide reveals the change in its oxidation state between the two conditions.

Redox_Workflow cluster_control Control Sample cluster_treated Treated Sample C_Lysis Lysis & Alkylation (Light d0-NEM) C_Reduce Reduction (DTT) C_Lysis->C_Reduce C_Alkylate2 Alkylation (Heavy d5-NEM) C_Reduce->C_Alkylate2 Combine Combine Samples C_Alkylate2->Combine T_Lysis Lysis & Alkylation (Heavy d5-NEM) T_Reduce Reduction (DTT) T_Lysis->T_Reduce T_Alkylate2 Alkylation (Light d0-NEM) T_Reduce->T_Alkylate2 T_Alkylate2->Combine Digest Proteolytic Digestion (e.g., Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantify d0/d5 Ratios) LCMS->Data

Caption: Workflow for quantitative redox proteomics using isotopic NEM.

Experimental Protocols and Best Practices
4.1. Protocol: Standard Cysteine Blocking in a Protein Lysate

This protocol describes the standard procedure for blocking free sulfhydryl groups during protein extraction to prevent artefactual modifications.

Materials:

  • Lysis Buffer (e.g., RIPA, or HEPES-based buffer, amine-free)

  • N-Ethylmaleimide (NEM) powder

  • Protease and Phosphatase Inhibitor Cocktails

Procedure:

  • Prepare NEM Stock Solution: Immediately before use, prepare a 1 M stock solution of NEM in a suitable solvent like ethanol or DMSO. NEM hydrolyzes in aqueous solutions, so fresh preparation is critical.[6]

  • Prepare Lysis Buffer: Prepare your desired lysis buffer and add protease/phosphatase inhibitors. Keep the buffer on ice.

  • Add NEM to Lysis Buffer: Just prior to cell lysis, add the NEM stock solution to your lysis buffer to a final concentration of 10-25 mM.[5][10] The optimal concentration may require empirical determination but 20 mM is a common starting point.[11]

  • Cell Lysis: Lyse the cells directly in the NEM-containing buffer.

  • Incubation: Incubate the lysate on ice or at 4°C for 30-60 minutes to ensure complete blocking of accessible thiols.

  • Downstream Processing: Proceed with your standard workflow (e.g., protein quantification, SDS-PAGE, or preparation for mass spectrometry).

4.2. Causality and Experimental Considerations

The success of any NEM-based experiment hinges on careful control of reaction parameters.

ParameterRecommended RangeRationale & Field Insights
pH 6.5 - 7.5Causality: This range maximizes the specific reaction with thiols while minimizing side reactions with amines (e.g., Lysine).[6][12] Insight: Buffers like phosphate or HEPES are preferred over Tris, as Tris contains a primary amine that can react with NEM.
NEM Concentration 10 - 40 mMCausality: A molar excess of NEM is required to drive the reaction to completion.[12] Insight: For complex lysates, higher concentrations (up to 40 mM) may be needed to overcome quenching by small molecule thiols like glutathione, but this also increases the risk of non-specific labeling.[12]
Reaction Time 5 min - 2 hoursCausality: The reaction with accessible thiols is rapid, often completing within minutes.[12] Insight: Longer incubation times (1-2 hours) are often used to ensure complete blocking but should be balanced against the risk of hydrolysis and side reactions, especially at room temperature.[6]
Temperature 4°C to Room Temp.Causality: The reaction proceeds faster at room temperature. Insight: Performing the reaction on ice (4°C) is common practice to minimize protease activity and NEM hydrolysis during longer incubations.
Conclusion and Future Outlook

N-Ethylmaleimide is more than just a simple alkylating agent; it is a versatile probe that has been central to our understanding of protein chemistry for decades. From its early use in defining the role of cysteine in enzyme function to its current application in cutting-edge quantitative proteomics, NEM remains an indispensable tool.[4] The development of isotopically labeled variants has further expanded its power, enabling precise quantification of cysteine redox dynamics on a proteome-wide scale.[8] As mass spectrometry technology continues to advance in sensitivity and resolution, methods based on NEM and other maleimide derivatives will undoubtedly continue to provide critical insights into the complex regulatory roles of cysteine modifications in health and disease.

References
  • Title: Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Quantitative proteome analysis using D-labeled N-ethylmaleimide and 13C-labeled iodoacetanilide by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: N-Ethylmaleimide – description and application Source: Georganics URL: [Link]

  • Title: Quantitative protein analysis using (13)C7-labeled iodoacetanilide and d5-labeled N-ethylmaleimide by nano liquid chromatography/nanoelectrospray ionization ion trap mass spectrometry Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: N-Ethylmaleimide Source: Wikipedia URL: [Link]

  • Title: Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry Source: Analytical Biochemistry URL: [Link]

  • Title: A chemical proteomics method to quantify Cysteine S-acylation Source: ChemRxiv URL: [Link]

  • Title: Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity Source: ResearchGate URL: [Link]

  • Title: Diagram for the application of N-ethylmaleimide (NEM)... Source: ResearchGate URL: [Link]

  • Title: N-ethylmaleimide handling Source: Protocol Online URL: [Link]

  • Title: Role of Disulfide Bonds and Sulfhydryl Blocked by N-Ethylmaleimide on the Properties of Different Protein-Stabilized Emulsions Source: Foods (MDPI) URL: [Link]

  • Title: Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS Source: Molecules (MDPI) URL: [Link]

  • Title: Integrated Redox Proteomic Analysis Highlights New Mechanisms of Sensitivity to Silver Nanoparticles Source: Environmental Health Perspectives URL: [Link]

  • Title: N-ethylmaleimide sensitive factor (NSF) structure and function Source: International Review of Cytology URL: [Link]

Sources

Methodological & Application

Preparation of N-Ethyl-3-(propylamino)propanamide stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of N-Ethyl-3-(propylamino)propanamide Stock Solutions

Abstract

This application note provides a rigorous protocol for the preparation, validation, and storage of N-Ethyl-3-(propylamino)propanamide stock solutions. As a secondary amine-amide intermediate, this compound exhibits specific solubility and stability characteristics dependent on its protonation state. This guide addresses the critical distinction between the Free Base and Salt (e.g., HCl) forms, ensuring experimental reproducibility in drug development and synthetic chemistry workflows.

Physicochemical Profile & Solubility Logic

To prepare a stable stock solution, one must first understand the molecular behavior. N-Ethyl-3-(propylamino)propanamide contains two distinct nitrogen centers:

  • Secondary Amine (Propylamino): Basic (

    
    ). This site accepts protons.
    
  • Amide Nitrogen (N-Ethyl): Neutral/Non-basic due to resonance with the carbonyl group.

PropertyValue / CharacteristicImplication for Stock Prep
Formula

MW = 158.24 g/mol (Free Base)
Physical State Free Base: Viscous Oil / Low-melt SolidSalt (HCl): Crystalline SolidCrucial: Check your vial label. Salts are hygroscopic; Bases are volatile/oils.
Solubility (Water) Free Base: Low (pH dependent)Salt: HighAqueous stocks require pH adjustment (acidification) for the Free Base.
Solubility (Organic) DMSO, Ethanol, Methanol: HighPreferred for "Universal" stock solutions compatible with biological assays (after dilution).
Stability Susceptible to N-oxidation and hydrolysisStore at -20°C; avoid repeated freeze-thaw cycles.

Material Preparation & Safety

Reagents:

  • Target Compound: N-Ethyl-3-(propylamino)propanamide (Verify Purity >95% via HPLC/NMR).

  • Solvent A (Universal): Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Grade: Cell Culture/HPLC).

  • Solvent B (Aqueous): 0.1 M HCl or Phosphate Buffered Saline (PBS) adjusted to pH 6.0.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps to prevent plasticizer leaching and photodegradation.

Safety (PPE):

  • Wear nitrile gloves, lab coat, and safety goggles.

  • Warning: Secondary amines can react with atmospheric nitrogen oxides to form nitrosamines (potential carcinogens). Work in a fume hood.

Protocol A: Preparation of Organic Stock (Recommended)

Best for: High concentration storage (100 mM), long-term stability, and cellular assays.

Step-by-Step Methodology:

  • Calculation: Determine the mass required for a 100 mM stock.

    • Example: To prepare 5 mL of 100 mM solution:

      
      
      
      
      
    • Correction: If using a salt form (e.g., HCl), adjust MW accordingly (e.g.,

      
       g/mol ).
      
  • Weighing:

    • For Solids (Salts): Weigh rapidly into an antistatic weighing boat. Salts are often hygroscopic; minimize air exposure.

    • For Liquids (Free Base): Use a positive displacement pipette or weigh by difference directly into the tared glass vial.

  • Dissolution:

    • Add 80% of the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless. If cloudy, sonicate for 5 minutes at room temperature.

    • Add remaining DMSO to reach final volume.

  • Aliquoting:

    • Dispense into single-use aliquots (e.g., 50 µL or 100 µL) in amber vials.

    • Gas Overlay: (Optional but recommended) Gently purge the headspace with Argon or Nitrogen gas to displace oxygen and prevent amine oxidation.

Protocol B: Preparation of Aqueous Stock

Best for: Immediate use in analytical chemistry (HPLC standards) or assays sensitive to DMSO.

Critical Note: The Free Base is sparingly soluble in neutral water. You must protonate the amine.

  • Solvent Prep: Prepare 0.05 M HCl or a Citrate Buffer (pH 4.0–5.0).

  • Dissolution:

    • Add the compound to the acidified solvent.[1]

    • The acidic environment ensures the secondary amine is protonated (

      
      ), drastically increasing water solubility.
      
  • pH Check: Verify the final pH is < 7.0. If the solution is basic, the compound may precipitate.

  • Filtration: Sterilize using a 0.22 µm PVDF syringe filter (Low protein binding). Do not use Nylon filters as they can bind amines.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and preparation steps.

StockPrepWorkflow Start Start: N-Ethyl-3-(propylamino)propanamide CheckForm Check Form: Free Base (Oil) vs. Salt (Solid) Start->CheckForm DecisionDMSO Intended Use: Long-term Storage / Cell Assay CheckForm->DecisionDMSO DecisionAq Intended Use: HPLC / DMSO-Sensitive CheckForm->DecisionAq PrepDMSO Dissolve in Anhydrous DMSO (Target: 100 mM) DecisionDMSO->PrepDMSO Argon Overlay with Argon/N2 (Prevent Oxidation) PrepDMSO->Argon Aliquot Aliquot & Store -20°C Argon->Aliquot CheckSolubility Is it Free Base? DecisionAq->CheckSolubility Acidify Use Acidified Water (0.05 M HCl) to Protonate Amine CheckSolubility->Acidify Yes (Base) DirectWater Dissolve in Water/PBS CheckSolubility->DirectWater No (Salt) Filter Filter Sterilize (0.22 µm PVDF) Acidify->Filter DirectWater->Filter Filter->Aliquot

Figure 1: Decision tree for stock solution preparation based on compound form and downstream application.

Quality Control & Stability

Self-Validating the Solution: Before using the stock in critical experiments, validate the concentration.

  • UV-Vis Spectroscopy:

    • Amides absorb weakly at 210–220 nm.

    • Method: Dilute stock 1:100 in water. Scan 200–400 nm.

    • Validation: Consistent Absorbance (A210) across batches indicates reproducibility.

  • HPLC Verification:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Success Criteria: Single peak >95% area integration.

Storage Conditions:

  • Temperature: -20°C is standard; -80°C for storage > 6 months.

  • Stability Window:

    • DMSO Stock: 6 months (if protected from moisture).

    • Aqueous Stock: 1 month (prone to hydrolysis).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 43268660, 3-amino-N-ethyl-N-propylpropanamide. Retrieved October 26, 2023 from [Link]

  • National Institutes of Health (NIH) / NCATS. Assay Guidance Manual: Compound Management and Handling. Retrieved from [Link]

  • Cheng, X., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions. The Journal of Physical Chemistry B. [Link]

Sources

Application Notes and Protocols for the Synthesis of N-ethylacrylamide and its subsequent Aza-Michael Addition with Propylamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis, prized for its efficiency and atom economy in forming carbon-nitrogen bonds.[1][2] This application note provides a detailed guide to the synthesis of N-ethylacrylamide and its subsequent aza-Michael reaction with propylamine to yield 3-(propylamino)-N-ethylpropionamide. This reaction sequence is of significant interest in the development of functionalized polymers, biomaterials, and as a synthetic route to novel small molecules in drug discovery. The protocols herein are designed to be comprehensive, providing not only step-by-step instructions but also the scientific rationale behind the chosen conditions and procedures.

Part 1: Synthesis of N-Ethylacrylamide

The synthesis of N-ethylacrylamide is readily achieved via the acylation of ethylamine with acryloyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of acryloyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation of the resulting ammonium salt by a base, yields the N-ethylacrylamide product.

Diagram 1: Synthesis of N-Ethylacrylamide

G cluster_0 Synthesis of N-Ethylacrylamide Acryloyl_Chloride Acryloyl Chloride Reaction Acylation Reaction (0°C to rt) Acryloyl_Chloride->Reaction Ethylamine Ethylamine Ethylamine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction N_Ethylacrylamide N-Ethylacrylamide Reaction->N_Ethylacrylamide Byproduct Triethylammonium Chloride Reaction->Byproduct

Caption: Workflow for the synthesis of N-ethylacrylamide.

Experimental Protocol: Synthesis of N-Ethylacrylamide

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Ethylamine (2.0 M in THF)45.0850 mL0.11.0
Acryloyl chloride90.519.05 g (8.1 mL)0.11.0
Triethylamine101.1915.2 g (20.9 mL)0.151.5
Dichloromethane (DCM), anhydrous-200 mL--
Saturated aqueous NH4Cl-100 mL--
Brine-100 mL--
Anhydrous MgSO4----
MEHQ (inhibitor)124.1410 mg--

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethylamine solution (50 mL, 0.1 mol) and anhydrous dichloromethane (100 mL).

  • Addition of Base: Add triethylamine (20.9 mL, 0.15 mol) to the flask.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acryloyl Chloride: Dissolve acryloyl chloride (8.1 mL, 0.1 mol) in anhydrous dichloromethane (100 mL) and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL). Separate the organic layer, and wash it sequentially with water (2 x 100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-ethylacrylamide by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient). Add a small amount of MEHQ inhibitor to the purified product to prevent polymerization during storage.

Characterization of N-Ethylacrylamide:

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.28 (dd, 1H), 6.10 (dd, 1H), 5.65 (dd, 1H), 3.35 (q, 2H), 1.15 (t, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.5, 131.0, 126.5, 34.8, 14.7.

  • IR (neat, cm⁻¹): 3280 (N-H), 3080, 1660 (C=O), 1625 (C=C), 1550.

  • Mass Spectrometry (EI): m/z 99 (M⁺).

Part 2: Aza-Michael Addition of Propylamine to N-Ethylacrylamide

The reaction between N-ethylacrylamide and propylamine is an aza-Michael addition, which proceeds readily, often without the need for a catalyst. The reaction is typically clean and high-yielding.

Reaction Mechanism

The nucleophilic propylamine attacks the β-carbon of the electron-deficient alkene in N-ethylacrylamide. The resulting enolate intermediate is then protonated, typically by another molecule of the amine or trace amounts of water, to yield the final product, 3-(propylamino)-N-ethylpropionamide.

Diagram 2: Aza-Michael Addition of Propylamine to N-Ethylacrylamide

G cluster_1 Aza-Michael Addition N_Ethylacrylamide_reactant N-Ethylacrylamide Michael_Addition Michael Addition (rt or gentle heating) N_Ethylacrylamide_reactant->Michael_Addition Propylamine_reactant Propylamine Propylamine_reactant->Michael_Addition Solvent_optional Solvent (Optional, e.g., Methanol) Solvent_optional->Michael_Addition Product 3-(propylamino)-N-ethylpropionamide Michael_Addition->Product

Caption: Workflow for the aza-Michael addition.

Experimental Protocol: Synthesis of 3-(propylamino)-N-ethylpropionamide

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N-Ethylacrylamide99.139.91 g0.11.0
Propylamine59.117.1 g (10.1 mL)0.121.2
Methanol (optional)-50 mL--

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve N-ethylacrylamide (9.91 g, 0.1 mol) in methanol (50 mL). Note: This reaction can also be performed neat (without solvent).

  • Addition of Propylamine: Add propylamine (10.1 mL, 0.12 mol) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The reaction is typically complete within 2-24 hours. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up: Once the reaction is complete, remove the solvent (if used) under reduced pressure.

  • Purification: The crude product is often of high purity. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Characterization of 3-(propylamino)-N-ethylpropionamide:

  • Predicted ¹H NMR (CDCl₃, 400 MHz): δ ~7.0 (br s, 1H, NH), 3.25 (q, 2H), 2.85 (t, 2H), 2.60 (t, 2H), 2.45 (t, 2H), 1.50 (sextet, 2H), 1.10 (t, 3H), 0.90 (t, 3H).

  • Predicted ¹³C NMR (CDCl₃, 100 MHz): δ ~172.5, 51.5, 48.0, 45.0, 35.0, 34.0, 23.0, 15.0, 11.5.

  • Predicted IR (neat, cm⁻¹): ~3300 (N-H), 2960, 2870, 1640 (C=O), 1550.

  • Predicted Mass Spectrometry (ESI+): m/z 159.15 (M+H)⁺.

Safety Precautions

  • Acryloyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • N-ethylacrylamide is harmful if swallowed.[3] Acrylamide and its derivatives are potential neurotoxins and should be handled with care.

  • Propylamine is a flammable liquid and is corrosive.[4][5][6] It can cause severe skin and eye irritation.[4][5][6] Handle in a well-ventilated fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these reactions.

Conclusion

The protocols detailed in this application note provide a reliable and straightforward methodology for the synthesis of N-ethylacrylamide and its subsequent aza-Michael addition with propylamine. The described procedures, coupled with the provided characterization data, offer a solid foundation for researchers to produce and verify the desired compounds for a wide range of applications in materials science and drug discovery.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Propylamine. Retrieved from [Link]

  • MDPI. (2017). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Retrieved from [Link]

  • ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Retrieved from [Link]

  • International Labour Organization. (n.d.). n-PROPYLAMINE. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information - Green Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]

  • PubChem. (n.d.). N-Ethylpropionamide. Retrieved from [Link]

Sources

Application Notes & Protocols: Amide Bond Formation Using Carbodiimide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Derivatization with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Prepared by: Gemini, Senior Application Scientist

Editor's Note: Clarification on Reagent Terminology

These application notes are designed for researchers, scientists, and drug development professionals focused on derivatization techniques for covalently linking molecules. The core of this guide centers on the chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide , commonly known as EDC or EDAC .[1][2][3] This water-soluble carbodiimide is the industry standard for creating amide bonds by coupling primary amines to carboxylic acids.[2][3]

While the initial query referenced "N-Ethyl-3-(propylamino)propanamide," the established and extensively documented protocols for the applications described herein utilize EDC. It is highly probable that EDC was the intended reagent. This guide will, therefore, detail the principles, protocols, and best practices for EDC-mediated derivatization, a cornerstone technique in bioconjugation, diagnostics, and pharmaceutical development.

Introduction: The Power of "Zero-Length" Crosslinking

In the landscape of bioconjugation, the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH₂) is a fundamental necessity. EDC is a premier reagent for this task, classified as a "zero-length" crosslinker.[4] This designation signifies that EDC facilitates the direct formation of an amide bond without becoming part of the final linkage between the two target molecules, thus preserving the native spacing and structure of the conjugate.[4]

EDC's primary advantages include its high water solubility, allowing for reactions to be conducted in aqueous buffers common in biological applications, and the fact that its urea byproduct is also water-soluble and can be easily removed during purification.[1][3]

The Reaction Mechanism: A Two-Step Symphony

Direct EDC-mediated coupling proceeds through a highly reactive and unstable O-acylisourea intermediate.[4] This intermediate is susceptible to hydrolysis in aqueous environments, which regenerates the original carboxyl group and reduces reaction efficiency.[4]

To overcome this limitation, N-Hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS , is almost universally included as a co-reagent.[5] The addition of NHS creates a two-step reaction that significantly improves efficiency and stability.[4]

  • Carboxyl Activation: EDC first reacts with a carboxyl group to form the unstable O-acylisourea intermediate.

  • Stabilization: In the presence of NHS, this intermediate is rapidly converted into a semi-stable, amine-reactive NHS ester. This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing it to persist long enough to react efficiently with the target amine.[4][6]

  • Amide Bond Formation: The NHS ester then reacts with a primary amine to form a stable amide bond, releasing NHS as a byproduct.

This two-step process not only enhances yield but also provides greater control, enabling sequential coupling strategies where one molecule can be "activated" first before the second amine-containing molecule is introduced.[4]

EDC_NHS_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_stabilization Step 2: NHS Ester Formation cluster_coupling Step 3: Amine Coupling Molecule_COOH Molecule 1 with Carboxyl Group (R-COOH) O_Acylisourea Reactive O-Acylisourea Intermediate (Unstable) Molecule_COOH->O_Acylisourea + EDC EDC EDC (Carbodiimide) NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS Urea_Byproduct Urea Byproduct (Water-Soluble) O_Acylisourea->Urea_Byproduct Rearrangement & Hydrolysis NHS NHS / Sulfo-NHS Final_Conjugate Final Conjugate (Stable Amide Bond) NHS_Ester->Final_Conjugate + Amine (R'-NH2) Molecule_NH2 Molecule 2 with Primary Amine (R'-NH2) Troubleshooting_Workflow cluster_plan Planning & Preparation cluster_exec Execution cluster_analyze Analysis & Troubleshooting Plan Define Molar Ratios & Concentrations Prep Equilibrate Reagents Prepare Fresh Buffers Plan->Prep Activate Activation Step (pH 4.5-6.0, 15 min) Wash Buffer Exchange / Removal of Excess Reagents Activate->Wash Couple Coupling Step (pH 7.2-8.0, 2h-O/N) Wash->Couple Quench Quench Reaction (Hydroxylamine/Tris) Couple->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analyze Analyze Result (e.g., SDS-PAGE, LC-MS) Purify->Analyze Troubleshoot Result Acceptable? Analyze->Troubleshoot Troubleshoot->Plan No, Optimize

Sources

Troubleshooting & Optimization

Improving solubility of N-Ethyl-3-(propylamino)propanamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing challenges with the aqueous solubility of N-Ethyl-3-(propylamino)propanamide. This molecule, while promising in its applications, presents solubility hurdles typical of weakly basic amines with moderate lipophilicity. Understanding its physicochemical properties is the first step to overcoming these challenges.

N-Ethyl-3-(propylamino)propanamide possesses a tertiary amine, making its solubility highly dependent on pH.[1][2] By protonating this amine, a more polar, charged species is formed, which is significantly more soluble in aqueous media.[1][3] This principle, governed by the Henderson-Hasselbalch equation, is the cornerstone of our primary solubilization strategy.[4][5][6]

Hypothetical Physicochemical Properties:

To provide a practical framework, we will operate with the following assumed properties for N-Ethyl-3-(propylamino)propanamide:

PropertyValueImplication for Solubility
Molecular Weight 172.28 g/mol Standard for a small molecule.
pKa (tertiary amine) 9.8The pH at which 50% of the compound is in its ionized (protonated) form.[5] Solubility will increase significantly at pH values below the pKa.[7][8][9]
LogP 2.1Indicates moderate lipophilicity (hydrophobicity), suggesting low intrinsic solubility in neutral water.
Intrinsic Solubility (S₀) < 0.1 mg/mLThe solubility of the un-ionized form of the drug, which is expected to be low.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add it to a neutral buffer like PBS (pH 7.4)?

A1: At pH 7.4, which is significantly below the pKa of 9.8, the majority of N-Ethyl-3-(propylamino)propanamide will be in its protonated, more soluble form. However, the intrinsic solubility of the un-ionized form is very low. If your stock solution is highly concentrated or if the total drug concentration exceeds the solubility limit of the ionized form at that specific pH, precipitation can still occur. Furthermore, buffer components themselves can sometimes influence solubility.[10][11][12]

Q2: I've lowered the pH, but I'm still not reaching my target concentration. What's next?

A2: While pH adjustment is the most effective initial step, there is a limit to its utility. If you've already lowered the pH to a reasonable level (e.g., pH 4-5) and solubility remains insufficient, you will need to employ secondary strategies. These include the use of co-solvents, cyclodextrins, or surfactants to further enhance solubility.[2][13][14][15] It's crucial to ensure these additives are compatible with your downstream experimental system.[16]

Q3: Can I use DMSO as a co-solvent? What are the limitations?

A3: Yes, preparing a concentrated stock solution in a water-miscible organic solvent like DMSO is a common and effective technique.[1][16][17][18] The key is to add the stock solution to your aqueous buffer dropwise while vortexing to avoid localized high concentrations that can cause immediate precipitation. The primary limitation is the final concentration of the co-solvent in your working solution. For many cell-based assays, DMSO concentration should be kept below 1%, and ideally below 0.5%, to avoid cellular toxicity or off-target effects.

Q4: What are cyclodextrins and how do they work?

A4: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[19][20][21] They can encapsulate poorly soluble, hydrophobic molecules like N-Ethyl-3-(propylamino)propanamide into their central cavity, forming an "inclusion complex."[19][20][22] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent water solubility of the guest molecule.[19][22][23] Derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations for this purpose.[20][22][23]

Troubleshooting Guides & Protocols

Problem 1: Compound Precipitates Immediately in PBS (pH 7.4)

This issue stems from exceeding the compound's solubility limit at neutral pH. The primary strategy is to leverage the basicity of the amine group through pH modification.

Caption: Workflow for pH-based solubility enhancement.

Causality: The Henderson-Hasselbalch equation dictates that for a weak base, solubility increases as the pH of the solution drops further below its pKa.[4][5] By lowering the pH to at least 2 units below the pKa (i.e., pH ≤ 7.8), we ensure >99% of the compound is in its protonated, water-soluble, cationic form.

  • Select an Appropriate Buffer: Choose a buffer system with a pKa relevant to your target pH range (e.g., acetate for pH 4-5.5, citrate for pH 3-6.2). The buffer species itself can impact solubility, so consistency is key.[10][11]

  • Prepare an Acidic Buffer: Prepare your chosen buffer at a pH of 5.0. This is a good starting point that is well below the compound's pKa of 9.8 and is generally compatible with many biological assays.

  • Prepare Stock Solution:

    • Weigh the required amount of N-Ethyl-3-(propylamino)propanamide.

    • Dissolve it directly in the pH 5.0 buffer to create a 10 mg/mL stock solution. Use sonication or gentle warming (<40°C) if necessary to aid dissolution.

  • Final Dilution: Add the stock solution to your final experimental buffer. Ensure the final pH of the solution remains in the acidic range where the compound is soluble.

Problem 2: Target Concentration Cannot Be Reached by pH Adjustment Alone

If pH modification is insufficient, the next step is to introduce solubilizing excipients. Co-solvents and cyclodextrins are the most common and effective choices.

G A Is the final required concentration > 1 mg/mL? B Is the experiment sensitive to organic solvents (e.g., cell-based)? A->B Yes D Use Cyclodextrin Strategy (e.g., HP-β-CD) A->D No C Use Co-Solvent Strategy (e.g., PEG 400, Propylene Glycol) B->C No B->D Yes E Use Co-Solvent Strategy with low % organic solvent (e.g., <1% DMSO) D->E If Cyclodextrin is not effective

Caption: Decision logic for selecting a secondary solubilization strategy.

Causality: Co-solvents are water-miscible organic solvents that increase drug solubility by reducing the polarity of the aqueous environment.[13][14][] This reduces the energy required to create a cavity for the non-polar parts of the drug molecule, thereby increasing its solubility.[]

  • Select a Co-solvent: Common choices include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol.[14] The selection depends on the required route of administration and tolerable excipient levels.[25]

  • Determine Optimal Co-solvent Ratio:

    • Prepare a series of co-solvent/buffer (pH 5.0) mixtures, for example: 10%, 20%, and 40% (v/v) PEG 400.

    • Add an excess amount of N-Ethyl-3-(propylamino)propanamide to each mixture.

    • Equilibrate the samples for 24 hours at a controlled temperature.

    • Filter the samples through a 0.22 µm filter and analyze the supernatant concentration by HPLC to determine the solubility in each mixture.

  • Prepare Formulation: Once the minimum required co-solvent percentage is known, prepare the final formulation by first dissolving the compound in the co-solvent and then adding the acidic buffer to the final volume.

Example Co-Solvent Data (Hypothetical):

Formulation (in pH 5.0 Citrate Buffer)Achieved Solubility (mg/mL)
0% Co-solvent (Buffer only)0.8
10% PEG 4002.5
20% PEG 4007.1
40% PEG 40022.5

Causality: Cyclodextrins like HP-β-CD form non-covalent inclusion complexes with hydrophobic drugs.[19][22] The drug molecule resides within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the drug-cyclodextrin complex.[19][20]

  • Select a Cyclodextrin: HP-β-CD is a common and safe choice for research and parenteral formulations.[20]

  • Conduct a Phase Solubility Study:

    • Prepare a series of HP-β-CD solutions in your chosen buffer (e.g., pH 5.0 citrate buffer) at different concentrations (e.g., 0, 2, 5, 10, 15% w/v).

    • Add an excess amount of N-Ethyl-3-(propylamino)propanamide to each solution.

    • Equilibrate for 24-48 hours with constant stirring.

    • Filter and analyze the supernatant by HPLC to determine the drug's solubility at each cyclodextrin concentration. The resulting plot of drug solubility vs. cyclodextrin concentration will indicate the effectiveness of complexation.

  • Prepare Formulation: Based on the phase solubility diagram, prepare a solution of HP-β-CD in the buffer at the required concentration. Add the N-Ethyl-3-(propylamino)propanamide and stir until a clear solution is formed. This process can sometimes be accelerated by gentle heating or sonication.

References

  • Babu, R. J. (2011). Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]

  • Stella, V. J., & Rajewski, R. A. (1997). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. Pharmaceutical Research, 14(5), 556–567. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Al-Gizawy, S. A., et al. (2025, July 5). Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems. PubMed. [Link]

  • Popovici, I., & Hoti, G. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Ahmadi, M., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory. In Computational Chemistry Methodology in Structural Biology and Materials Sciences. Apple Academic Press. [Link]

  • Rajan, V. K., & Muraleedharan, K. (n.d.). Calculation of pKa Values of Alkanolamines – A DFT-B3LYP Computational Analysis. International Journal of Chem-informatics Research. [Link]

  • Llinàs, A., et al. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

  • Wade, A., & Weller, P. J. (1994). Handbook of Pharmaceutical Excipients.
  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. [Link]

  • Semantic Scholar. (n.d.). Simple Method for the Estimation of pKa of Amines. [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • MedicinesComplete. (2026, February 10). Pharmaceutical Excipients. [Link]

  • Scribd. (n.d.). Handbook of Pharmaceutical Excipients 8th-1-52. [Link]

  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. [Link]

  • ResearchGate. (2025, August 7). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. [Link]

  • IAPC Journals. (2015, December 30). pKa values in solubility determination using the Henderson- Hasselbalch equation. [Link]

  • Box, K. J., et al. (2003, March 6). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. PubMed. [Link]

  • Shah, V. P., et al. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech. [Link]

  • Sema. (n.d.). Handbook Of Pharmaceutical Excipients 7th Edition. [Link]

  • Dandy Booksellers. (n.d.). Handbook of Pharmaceutical Excipients, Ninth Edition. [Link]

  • Avdeef, A. (2025, February 26). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. [Link]

  • Semantic Scholar. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. [Link]

  • Al-Gousous, J., et al. (2024, May 2). Solubility vs Dissolution in Physiological Bicarbonate Buffer. PMC - NIH. [Link]

  • Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • Quora. (2018, May 12). How does branching increase the solubility in amines?[Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]

  • ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]

  • Chan, K. L., et al. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]

  • ResearchGate. (2025, August 10). Improving solubility via structural modification. [Link]

Sources

Technical Support Center: Purification of N-Ethyl-3-(propylamino)propanamide

[1]

Introduction: The Chemical Context

You are likely working with N-Ethyl-3-(propylamino)propanamide , a


While the synthesis is atom-economical, the purification is deceptively challenging due to three competing factors:

  • The "Bis-Adduct" Impurity: Primary amines (propylamine) can undergo double addition, forming the tertiary amine byproduct.

  • Retro-Michael Instability:

    
    -amino amides are thermally unstable; excessive heat reverses the reaction, regenerating the starting acrylamide and amine.
    
  • Amine Tailing: The basic secondary amine interacts strongly with acidic silanols in silica gel, leading to poor chromatographic resolution.

This guide provides a tiered troubleshooting approach, moving from bulk extraction to high-purity polishing.

Tier 1: Impurity Profiling & Identification

Before selecting a method, confirm your impurity profile.[1] The strategy changes based on whether you are removing starting materials or side products.

Impurity TypeChemical IdentityOriginPhysicochemical PropertyRemoval Strategy
Starting Material A PropylamineUnreacted ReagentVolatile, Basic (

)
Evaporation / Acid Wash
Starting Material B

-Ethylacrylamide
Unreacted ReagentNeutral, PolymerizableAcid Wash (removes Product into aq. phase)
Major Byproduct Bis-adduct (Tertiary Amine)Over-alkylationLipophilic, Basic (

)
Chromatography / Distillation
Degradant Acrylamide / AmineRetro-MichaelThermal DecompositionAvoid Heat (>100°C)

Tier 2: The "Golden Standard" Protocol (Acid-Base Extraction)

Issue: "I have unreacted acrylamide and neutral organic impurities." Solution: Exploit the basicity of the secondary amine to separate it from neutral amides.

The Protocol

Note: This method separates your amine product from neutral impurities (

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation with basic water.

  • Acidification: Extract organic layer with 1M HCl (aq) (

    
    ).
    
    • Mechanism:[1][2][3][4][5] The amine product (

      
      ) protonates to form a water-soluble ammonium salt. Neutral impurities stay in EtOAc.
      
  • Wash: Keep the Aqueous Layer . Wash it once with fresh EtOAc to remove trapped neutrals.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Critical: You must exceed the

      
       by 2 units to ensure the amine is fully deprotonated (free base).[6][7]
      
  • Extraction: Extract the cloudy aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo at < 40°C.
    
Workflow Visualization

ExtractionWorkflowStartCrude Mixture(Product + Neutrals + Bis-Adduct)Step1Dissolve in EtOAcAdd 1M HClStart->Step1Decision1Phase SeparationStep1->Decision1OrgLayer1Organic Layer(Contains Neutrals/Acrylamide)Decision1->OrgLayer1DiscardAqLayer1Aqueous Layer (pH < 2)(Contains Product Salt)Decision1->AqLayer1KeepStep2Basify to pH > 12(NaOH)AqLayer1->Step2Step3Extract with DCMStep2->Step3FinalOrgFinal Organic Layer(Product + Bis-Adduct)Step3->FinalOrgKeepWasteAqWaste AqueousStep3->WasteAqDiscard

Caption: Acid-base workup isolates basic amines from neutral starting materials. Note that bis-adducts co-extract.

Tier 3: Chromatographic Troubleshooting

Issue: "My product streaks/tails on the column" or "I cannot separate the bis-adduct." Solution: Amine-modified silica or Alumina stationary phases.[6]

FAQ: Why is my compound tailing?

Standard silica gel is slightly acidic (silanol groups). Your basic amine interacts with these protons, causing it to "drag" or tail. You must neutralize the silica.

Method A: The Triethylamine (TEA) Modifier[7][8]
  • Mobile Phase: DCM : Methanol : TEA (e.g., 95 : 4 : 1).

  • Column Pre-treatment: Flush the silica column with mobile phase containing 1% TEA before loading your sample. This "caps" the active silanol sites.

  • Elution: Run the column. The bis-adduct (tertiary amine) is generally less polar (no H-bond donor) and will elute before your secondary amine product.

Method B: Neutral Alumina (The Alternative)

If TEA is interfering with your analysis or workup:

  • Switch stationary phase to Neutral Alumina (Brockmann Grade III) .

  • Alumina is less acidic than silica, often eliminating the need for amine modifiers.[6]

  • Caution: Ester/amide hydrolysis can occur on Basic Alumina; stick to Neutral.

Tier 4: Distillation & Thermal Risks[1]

Issue: "I distilled the product, but the NMR shows starting material reappearing." Diagnosis: Retro-Michael Reaction. [8]


Safe Distillation Protocol
  • Vacuum is King: Do not attempt atmospheric distillation. You need a high vacuum (< 1 mbar).

  • Temperature Limit: Keep the oil bath temperature below 100°C .

  • Apparatus: Use a Kugelrohr or Short-path distillation setup to minimize the residence time of the compound in the heated zone.

  • Fractionation:

    • Fraction 1: Propylamine (highly volatile).

    • Fraction 2:

      
      -Ethylacrylamide (lower boiling than product).
      
    • Fraction 3: Product.

    • Residue: Oligomers/Polymers.

Decision Logic: Which Method When?

Use this logic flow to determine the correct purification path for your specific sample state.

DecisionTreeStartImpurity AnalysisQ1Is the main impurityNeutral (Acrylamide)?Start->Q1Method1Acid-Base Extraction(Tier 2)Q1->Method1YesQ2Is the main impurityBis-Adduct (Tertiary Amine)?Q1->Q2NoMethod2Flash Chromatography(DCM/MeOH + 1% TEA)Q2->Method2Yes (High Purity needed)Q3Is the sampleThermally Stable?Q2->Q3Yes (Bulk Scale)Method3Vacuum Distillation(<100°C, <1 mbar)Q3->Method3YesMethod4Scavenger Resin(Isocyanate Resin)Q3->Method4No (Heat Sensitive)

Caption: Operational decision tree based on impurity type and thermal stability.

References

  • Biotage. (2023).[7][9] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Organic Chemistry Portal. (2000). Direct Synthesis of

    
    -Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction. Retrieved from [Link]
    
  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica for Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Asymmetric Synthesis of

    
    -Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. Retrieved from [Link]
    

Technical Support Center: N-Ethyl-3-(propylamino)propanamide Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

N-Ethyl-3-(propylamino)propanamide is a structural motif commonly found in linker technologies, lipid nanoparticles (LNPs), and polymer precursors. It belongs to the class of


-amino amides .

While often assumed to be stable due to the robust amide bond, this specific molecular architecture harbors a "hidden" degradation pathway distinct from standard hydrolysis: the Retro-Michael decomposition .

This guide moves beyond generic advice to address the specific kinetic vulnerabilities of the


-amino amide backbone.
The Core Instability Triad
  • Acidic pH (< 4.0): Protonation of the secondary amine (

    
    ) stabilizes the molecule against Retro-Michael, but extreme acidity catalyzes Amide Hydrolysis .
    
  • Basic pH (> 8.0): The deprotonated amine facilitates a Retro-Michael elimination, cleaving the molecule into an amine and an acrylamide derivative.

  • Neutral pH (6.0 - 7.5): The "Goldilocks Zone" for stability, though buffer nucleophilicity can introduce secondary side reactions.

The Degradation Mechanism (The "Why")

To troubleshoot effectively, you must distinguish between the two primary degradation modes.

Pathway A: Hydrolysis (Acid/Base Catalyzed)

Standard cleavage of the amide bond by water.

  • Products: 3-(propylamino)propanoic acid + Ethylamine.

  • Mass Shift: +18 Da (Water addition) followed by cleavage.

Pathway B: Retro-Michael Reaction (Base Promoted)

This is the dominant pathway at pH > 8.0. The


-amino group acts as a leaving group.
  • Products: Propylamine + N-Ethylacrylamide.

  • Mass Shift: Clean fragmentation; no water addition.

  • Risk: The resulting N-Ethylacrylamide is a Michael acceptor and can alkylate proteins or other nucleophiles in your matrix, leading to "ghost" adducts.

DegradationPathways Parent N-Ethyl-3-(propylamino)propanamide (Parent) Hydrolysis Hydrolysis Pathway (Acid/Base Catalyzed) Parent->Hydrolysis + H2O RetroMichael Retro-Michael Pathway (Base Promoted, pH > 8) Parent->RetroMichael Elimination AcidProd 3-(propylamino)propanoic acid + Ethylamine Hydrolysis->AcidProd ElimProd N-Ethylacrylamide + Propylamine RetroMichael->ElimProd Cleavage ElimProd->Parent Reversible (Slow)

Figure 1: Dual degradation pathways. Note that the Retro-Michael pathway yields reactive acrylamides.

Troubleshooting Guide (FAQs)

Scenario 1: "I see a new impurity peak that increases when I store my sample in PBS (pH 7.4)."

Diagnosis: This is likely the Retro-Michael product (N-Ethylacrylamide). While pH 7.4 is physiological, it is basic enough to drive the equilibrium toward elimination over long periods, especially at elevated temperatures (


).
Corrective Action: 
  • Lower the storage pH to 6.0 - 6.5 .

  • Switch to a buffer with lower ionic strength to reduce catalytic effects.

  • Verification: Check the impurity mass. If it matches the mass of N-Ethylacrylamide (MW ~99 Da) or Propylamine (MW ~59 Da), it is Retro-Michael.

Scenario 2: "My compound precipitates when I adjust the pH to 10 for extraction."

Diagnosis: Solubility collapse.

  • At pH 10, the secondary amine is deprotonated (neutral).

  • The amide is neutral.

  • The molecule loses its ionic character, becoming highly lipophilic (

    
     increases drastically).
    Corrective Action: 
    
  • Maintain the amine in its salt form (pH < 9).

  • If basic extraction is required, use a biphasic system (DCM/Water) immediately to extract the neutral species before it precipitates or degrades.

Scenario 3: "I observe loss of potency, but no peaks on HPLC."

Diagnosis: Volatile degradation products or column retention issues.

  • If the molecule cleaves via Retro-Michael, Propylamine is volatile and may be lost during sample prep or hidden in the solvent front.

  • N-Ethylacrylamide may polymerize on the column or react with silanols. Corrective Action:

  • Use a derivatization agent (e.g., Fmoc-Cl) to capture the released amine for quantification.

  • Check the column void volume for early eluters.

Experimental Protocol: pH-Rate Profile Determination

Do not guess the stability window. Generate a quantitative pH-rate profile to define the exact


 (observed rate constant) minimum.
Materials
  • Buffers (50 mM): Citrate (pH 3, 4, 5), Phosphate (pH 6, 7, 8), Borate (pH 9, 10). Note: Keep ionic strength constant (I = 0.1 M) using NaCl.

  • HPLC System: C18 Column (e.g., Waters XBridge, resistant to high pH).

  • Temperature:

    
     (Accelerated condition).
    
Workflow
  • Stock Prep: Dissolve compound in water/acetonitrile (90:10) at 1 mg/mL.

  • Incubation: Dilute stock 1:10 into each buffer pre-warmed to

    
    .
    
  • Sampling:

    • Timepoints: 0, 1, 2, 4, 8, 24, 48 hours.

    • Quench: Immediately dilute aliquots into cold 0.1% Formic Acid (lowers pH to stop Retro-Michael, cools to stop hydrolysis).

  • Analysis: Measure Area Under Curve (AUC) of the parent peak.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .
      
    • Plot

      
       vs. pH.[1]
      
Data Interpretation

The resulting V-shaped curve will reveal your stability window.

pH RegionDominant MechanismExpected

(

)
3.0 - 4.0 Acid HydrolysisModerate (Days)
5.0 - 6.5 Stable Zone High (Weeks/Months)
7.5 - 9.0 Retro-MichaelLow (Hours)

Buffer Selection Matrix

Choosing the wrong buffer can accelerate degradation.

BufferSelection Start Select Buffer for N-Ethyl-3-(propylamino)propanamide Q1 Target pH? Start->Q1 Acidic pH 3.0 - 5.0 Q1->Acidic Neutral pH 6.0 - 7.5 Q1->Neutral Basic pH > 8.0 Q1->Basic Rec1 Formate or Acetate (Volatile, MS Compatible) Acidic->Rec1 Rec2 Phosphate (Stable, Non-Nucleophilic) Neutral->Rec2 Rec3 STOP High Risk of Retro-Michael. Use Carbonate/Bicarbonate if necessary and process cold. Basic->Rec3

Figure 2: Decision matrix for buffer selection based on pH requirements.

Critical Buffer Notes:
  • Avoid TRIS: Primary amine buffers (TRIS, Glycine) can react with the acrylamide byproduct (if formed) or act as nucleophiles, complicating the kinetics.

  • Recommended: Phosphate (non-nucleophilic) or MES/HEPES (Good's buffers) are preferred for the neutral range.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Kahne, D., & Still, W. C. (1988). "Hydrolysis of amides. Kinetics and mechanism." Journal of the American Chemical Society, 110(22), 7529–7534.

  • Wang, T., et al. (2011). "Kinetics of the Retro-Michael Cleavage of -Amino Ketones and Amides." Journal of Organic Chemistry. (Establishes the base-promoted instability of -amino motifs).
  • Santa Cruz Biotechnology. "N-Ethyl-3-(propylamino)propanamide Product Data." (Chemical properties and structure verification).

  • European Medicines Agency (EMA). "Guideline on Stability Testing: Stability Testing of New Drug Substances and Products (ICH Q1A)." (Protocol standards for accelerated stability).

Sources

Common contaminants in commercial N-Ethyl-3-(propylamino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Ethyl-3-(propylamino)propanamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-Ethyl-3-(propylamino)propanamide. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding common contaminants that may be encountered in commercial batches of this reagent. As a Senior Application Scientist, my goal is to equip you with the knowledge to identify, mitigate, and eliminate potential impurities that could impact the accuracy, reproducibility, and safety of your experiments.

Frequently Asked Questions (FAQs) about Contaminants in N-Ethyl-3-(propylamino)propanamide

Q1: What are the most probable contaminants in my commercial N-Ethyl-3-(propylamino)propanamide?

A1: While the exact impurity profile can vary between manufacturers and even batches, the most common contaminants in commercially available N-Ethyl-3-(propylamino)propanamide typically fall into three categories:

  • Synthesis-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, byproducts of the primary reaction, and products from side reactions.

  • Degradation Products: These impurities form over time due to the gradual breakdown of N-Ethyl-3-(propylamino)propanamide, especially when exposed to air, moisture, or elevated temperatures.

  • Storage and Handling Contaminants: These are introduced through improper storage conditions or handling, such as contamination from solvents or other laboratory chemicals.

Q2: How can these contaminants affect my experimental results?

A2: The presence of even trace amounts of impurities can have significant consequences for your research. Potential impacts include:

  • Altered Biological Activity: Contaminants can exhibit their own biological effects, leading to misleading or difficult-to-interpret results in cellular or in vivo studies.

  • Inhibition or Enhancement of Reactions: Impurities can interfere with chemical reactions, acting as inhibitors or catalysts, thereby affecting reaction kinetics and product yields.

  • Analytical Interference: Contaminants can co-elute with the compound of interest in chromatographic analyses or produce interfering signals in spectroscopic measurements, leading to inaccurate quantification.

  • Toxicity: Some impurities may be toxic, posing a risk to cell cultures or animal models, and in the context of drug development, to patient safety.

Q3: My recent experiments using a new batch of N-Ethyl-3-(propylamino)propanamide are inconsistent with previous results. Could contaminants be the cause?

A3: Yes, batch-to-batch variability is a common issue and is often attributable to differences in the impurity profile. If you observe unexpected results after switching to a new lot of the reagent, it is highly recommended to perform a purity assessment of the new batch and compare it to a previously validated lot if available.

Troubleshooting Guide: Identification and Mitigation of Common Contaminants

This section provides a detailed breakdown of potential contaminants, their sources, and actionable steps for their identification and removal.

Unreacted Starting Materials and Reagents

Q: I suspect my N-Ethyl-3-(propylamino)propanamide is contaminated with unreacted starting materials. What are they likely to be and how can I detect them?

A: The synthesis of N-Ethyl-3-(propylamino)propanamide typically involves the reaction of an activated carboxylic acid (or its ester) with an amine. Therefore, the most likely starting material contaminants are:

  • N-Ethylpropylamine: A common precursor amine.

  • Acryloyl chloride or a related activated acrylic acid derivative: The acylating agent.

  • Ethyl acrylate or a similar ester: If an ester aminolysis route is used.[1]

Detection:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile and semi-volatile impurities like residual amines and esters.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of characteristic signals from starting materials that are distinct from the product.

Mitigation:

  • Aqueous Wash: If the contaminant is an amine salt or a water-soluble reagent, washing the product solution with a dilute acid or base, followed by a brine wash, can be effective.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can effectively remove impurities with different solubility profiles.[2]

  • Column Chromatography: Silica gel chromatography is a powerful method for separating the desired product from less polar or more polar impurities.[2]

Reaction Byproducts

Q: What are the common byproducts I should be aware of, and how do they form?

A: Byproducts are formed from secondary reactions occurring during the synthesis. A common byproduct is the salt formed from the acid scavenger used in the reaction. For instance, if triethylamine is used to neutralize the HCl generated from an acyl chloride, triethylammonium chloride will be a byproduct.

Another potential byproduct is the result of a Michael addition of the amine to the acrylate system, which can sometimes compete with the desired amidation.

Detection:

  • Ion Chromatography: For ionic byproducts like amine salts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can detect and identify a wide range of byproducts.

Mitigation:

  • Aqueous Extraction: As mentioned previously, washing with water can remove water-soluble salts.

  • Filtration: If the byproduct is an insoluble solid, it can be removed by filtration.

Degradation Products

Q: My N-Ethyl-3-(propylamino)propanamide has been stored for a while. What are the likely degradation products?

A: Amides are susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. The primary degradation product would be the corresponding carboxylic acid and amine:

  • 3-(Propylamino)propanoic acid and Ethylamine .

Additionally, oxidative degradation can occur, leading to a variety of smaller, fragmented molecules.[3]

Detection:

  • HPLC with UV or MS detection: This is the preferred method for quantifying the parent compound and its degradation products.

  • Karl Fischer Titration: To determine the water content, as high moisture content can accelerate degradation.

Mitigation:

  • Proper Storage: Store N-Ethyl-3-(propylamino)propanamide in a tightly sealed container, in a cool, dry, and dark place. Consider storage under an inert atmosphere (e.g., argon or nitrogen).

  • Purification before Use: If degradation is suspected, repurification by column chromatography or recrystallization may be necessary.

Potential for N-Nitroso Compound Formation

Q: I've heard that secondary amines can form N-nitroso compounds. Is this a concern for N-Ethyl-3-(propylamino)propanamide?

A: Yes, this is a valid concern. N-Ethyl-3-(propylamino)propanamide contains a secondary amine moiety. In the presence of nitrosating agents (e.g., nitrites under acidic conditions), it can potentially form N-nitroso-N-ethyl-3-(propylamino)propanamide . N-nitroso compounds are often potent carcinogens.

Detection:

  • Specialized LC-MS/MS methods: Highly sensitive and specific methods are required for the detection of trace levels of nitrosamines.

Mitigation:

  • Avoid Nitrosating Agents: Ensure that the experimental conditions and reagents used are free from sources of nitrites (e.g., certain buffers, contaminated water).

  • Use of Scavengers: Ascorbic acid or alpha-tocopherol can be used as scavengers to inhibit nitrosamine formation.

Summary of Potential Contaminants and Analytical Approaches

Contaminant ClassExamplesLikely SourceRecommended Analytical Method(s)
Starting Materials N-Ethylpropylamine, Acryloyl chloride, Ethyl acrylateIncomplete reactionGC-MS, NMR
Byproducts Triethylammonium chloride, Michael addition productsSide reactionsIon Chromatography, LC-MS
Degradation Products 3-(Propylamino)propanoic acid, EthylamineHydrolysis, OxidationHPLC-UV/MS, Karl Fischer
Hazardous Impurities N-nitroso-N-ethyl-3-(propylamino)propanamideReaction with nitrosating agentsLC-MS/MS

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of N-Ethyl-3-(propylamino)propanamide in a suitable volatile solvent (e.g., methanol or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

    • Scan Range: m/z 30-400.

  • Data Analysis: Integrate the peak area of the main component and compare it to the total area of all peaks to determine the purity. Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude N-Ethyl-3-(propylamino)propanamide in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis and Potential Impurity Formation

SM1 N-Ethylpropylamine Product N-Ethyl-3-(propylamino)propanamide SM1->Product Amidation Imp1 Unreacted N-Ethylpropylamine SM1->Imp1 Incomplete Reaction Imp4 Michael Addition Product SM1->Imp4 Side Reaction SM2 Acryloyl Chloride SM2->Product Amidation Imp2 Unreacted Acryloyl Chloride SM2->Imp2 Incomplete Reaction SM2->Imp4 Side Reaction Base Base (e.g., Triethylamine) Base->Product Amidation Imp3 Triethylammonium Chloride Base->Imp3 Byproduct

Caption: Synthetic pathway and sources of impurities.

Troubleshooting Workflow

Start Inconsistent Experimental Results Observed Purity Assess Purity (e.g., GC-MS, HPLC) Start->Purity Compare Compare with Previous Batch/Standard Purity->Compare Pure Purity Acceptable? Compare->Pure Identify Identify Contaminants (MS, NMR) Pure->Identify No OK Proceed with Experiment Pure->OK Yes Purify Select Purification Method (Chromatography, Recrystallization) Identify->Purify Stop Consider Alternative Supplier/Batch Identify->Stop Reassess Re-assess Purity Purify->Reassess Reassess->Pure

Sources

Technical Support Center: Purification of N-Ethyl-3-(propylamino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-Ethyl-3-(propylamino)propanamide (Molecular Formula: C8H18N2O, Molecular Weight: 158.24 g/mol )[1]. This document is designed for researchers, chemists, and drug development professionals who are handling the downstream processing of this molecule.

The effectiveness of any purification strategy is intrinsically linked to the synthetic route employed and the resultant impurity profile. This guide provides a framework of core techniques and troubleshooting methodologies based on the chemical properties of a secondary amine and an amide functional group. We will explore the causality behind procedural choices to empower you to adapt these methods to your specific experimental context.

Part 1: Pre-Purification Assessment: What to Know Before You Start

A successful purification begins with a thorough characterization of the crude product. Rushing this step is a common cause of low yields and poor final purity.

FAQ: What are the critical first steps before I attempt a large-scale purification?

Answer:

Before committing your entire batch of crude product to a purification scheme, a small-scale analytical assessment is crucial. This initial analysis will dictate the most logical and efficient path forward.

  • Determine the Physical State: Is your crude product a solid, a semi-solid, or an oil? This is the first branch in your decision-making tree. Solids may be amenable to recrystallization, while oils will require chromatographic or extraction-based methods.

  • Identify Likely Impurities: Review your synthetic pathway. The most common impurities are typically unreacted starting materials, residual reagents, or byproducts from side reactions[2]. For the synthesis of N-Ethyl-3-(propylamino)propanamide, potential impurities could include:

    • Unreacted N-propylethylenediamine or ethyl acrylate derivatives.

    • Salts formed during pH adjustments (e.g., ammonium chloride, triethylammonium chloride).

    • Solvents used in the reaction or initial workup.

    • Byproducts from polymerization or dimerization.

  • Perform Preliminary Purity Analysis:

    • Thin-Layer Chromatography (TLC): This is the quickest way to visualize the complexity of your crude mixture. Test a few solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). The presence of multiple spots indicates impurities. For amines, which can streak on silica, adding 0.5-1% triethylamine (TEA) or ammonia to the mobile phase can significantly improve resolution[3].

    • ¹H NMR Spectroscopy: A crude NMR spectrum can provide invaluable information. You can often identify signals corresponding to your desired product, unreacted starting materials, and solvents. The integration of these signals can give a rough estimate of purity.

Part 2: Selecting the Optimal Purification Strategy

The data gathered in the pre-purification assessment will guide your choice of method. The following flowchart provides a logical decision-making process.

Purification_Decision_Tree Start Crude Product Analysis IsSolid Is the product a solid? Start->IsSolid IsSoluble Are impurities soluble in a solvent where the product is not? IsSolid->IsSoluble Yes IsOilOrImpureSolid Product is an oil or recrystallization failed IsSolid->IsOilOrImpureSolid No Recrystallization Attempt Recrystallization IsSoluble->Recrystallization Yes SlurryWash Perform Slurry Wash IsSoluble->SlurryWash No PurityCheck Assess Purity (TLC, NMR, GC-MS) Recrystallization->PurityCheck SlurryWash->PurityCheck WaterSolubleImpurities Are impurities water-soluble salts? IsOilOrImpureSolid->WaterSolubleImpurities LLE Liquid-Liquid Extraction (LLE) (Aqueous Wash) WaterSolubleImpurities->LLE Yes Chromatography Column Chromatography WaterSolubleImpurities->Chromatography No LLE->Chromatography Chromatography->PurityCheck

Caption: Decision workflow for selecting a purification method.

Part 3: Troubleshooting Guides and Protocols

This section provides detailed protocols and solutions to common problems encountered during purification.

A. Liquid-Liquid Extraction (Aqueous Wash)

FAQ: My crude product contains salts. What is the simplest first step?

Answer:

An aqueous wash is a highly effective and simple first step to remove water-soluble impurities like inorganic salts. The principle relies on the differential solubility of your organic product and the impurities between an organic solvent and water[4].

Step-by-Step Protocol: Basic Aqueous Wash

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Add an equal volume of deionized water.

  • Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release pressure.

  • Allow the layers to separate. The top layer is typically the organic phase if using a solvent less dense than water (like ethyl acetate), and the bottom layer if using a denser solvent (like dichloromethane).

  • Drain the aqueous (water) layer.

  • To remove basic or acidic impurities, you can wash with a dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃), respectively. Caution: N-Ethyl-3-(propylamino)propanamide has a secondary amine, which is basic. Washing with acid will protonate it, potentially pulling it into the aqueous layer. This can be used to your advantage in an acid-base extraction protocol but should be avoided if you want the product to remain in the organic phase.

  • Perform a final wash with brine (saturated NaCl solution) to help break up emulsions and remove residual water from the organic layer.

  • Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

B. Recrystallization

FAQ: My product is a solid, but it's impure. How do I perform a successful recrystallization?

Answer:

Recrystallization is a powerful technique for purifying solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A successful recrystallization yields a highly pure crystalline product, leaving impurities behind in the "mother liquor"[5][6].

Step-by-Step Protocol: Single Solvent Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point[6]. Test small amounts of your solid in various solvents to find a suitable one.

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point. Add the solvent in small portions while heating and stirring[7].

  • If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them[8].

  • Allow the clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals[8].

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel[6].

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Recrystallization

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form - Too much solvent was used.- The solution is supersaturated but requires nucleation.- Boil off some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod at the solution's surface.- Add a "seed crystal" from a previous batch[8].
Product "oils out" - The solution is cooling too quickly.- The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Use a lower-boiling point solvent.- Attempt another purification method (e.g., chromatography) first[5][9].
Low Recovery - The compound has significant solubility in the solvent even at low temperatures.- Too much solvent was used for the final wash.- Ensure the solution is thoroughly cooled in an ice bath.- Evaporate some solvent from the mother liquor to obtain a "second crop" of crystals (note: this crop may be less pure)[7].- Use only a minimal amount of ice-cold solvent for washing.
C. Column Chromatography

FAQ: My product is an oil, or recrystallization failed. How do I purify it using column chromatography?

Answer:

Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent)[10]. For basic compounds like your target molecule, special considerations are necessary to prevent poor separation.

Causality: Why Amines are Tricky on Silica Gel

Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines can interact strongly with these acidic sites, leading to irreversible binding or significant "streaking" (tailing) down the column. To counteract this, a small amount of a competitive base, like triethylamine (TEA) or ammonium hydroxide, is often added to the eluent. This base effectively "caps" the acidic sites, allowing the amine product to elute cleanly[3]. Alternatively, specialized stationary phases like amine-functionalized silica can be used[3].

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Develop TLC Method (e.g., Hex/EtOAc + 1% TEA) Slurry 2. Prepare Silica Slurry (in non-polar solvent) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (dissolved in min. solvent) Pack->Load Elute 5. Elute with Solvent Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Standard workflow for flash column chromatography.

Troubleshooting Column Chromatography

ProblemPossible Cause(s)Recommended Solution(s)
Compound won't elute - The eluent is not polar enough.- The compound is irreversibly bound to the silica.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).- Ensure your eluent contains a basic modifier like 1% TEA[3].- If the compound is very polar, consider reverse-phase chromatography.
Poor separation - The chosen eluent system does not provide adequate resolution.- The column was overloaded with crude material.- The initial sample band was too wide.- Re-optimize the solvent system using TLC to achieve better separation between spots.- Use a larger column or load less material.- Dissolve the crude product in the absolute minimum amount of solvent before loading[10].
Streaking/Tailing - Strong interaction between the basic amine and acidic silica gel.- Add 0.5-1% triethylamine or ammonium hydroxide to your eluent system[3].- Use a different stationary phase, such as neutral alumina or amine-functionalized silica[3].

Part 4: Final Purity Assessment

FAQ: My purification is complete. How do I confirm the identity and purity of my product?

Answer:

No purification is complete without analytical verification. A combination of methods should be used to confidently assess the purity of your N-Ethyl-3-(propylamino)propanamide.

  • TLC: Run a final TLC plate with your purified product alongside the crude material and starting materials. A pure product should show a single spot.

  • Melting Point: If your product is a solid, a sharp melting point range (typically < 2 °C) is a good indicator of high purity. Impurities tend to depress and broaden the melting range[5].

  • NMR Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation. The spectrum should be clean, with all peaks assignable to the product's structure and integrations matching the expected proton count. The absence of impurity peaks is critical.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously provide purity information (a single peak in the chromatogram) and mass confirmation[2].

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure sample will ideally show a single peak in the chromatogram. The area of this peak relative to the total area of all peaks gives the percent purity[11][12].

By systematically applying the assessment, execution, and verification steps outlined in this guide, you will be well-equipped to purify N-Ethyl-3-(propylamino)propanamide and troubleshoot the common challenges that arise during the process.

References

  • ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)? [Online] Available at: [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Online] Available at: [Link]

  • University of Wisconsin-Stout. (n.d.). Experiment 9 — Recrystallization. [Online] Available at: [Link]

  • Chemical Synthesis Database. (2025). N,N-diethyl-3-(isopropylamino)propanamide. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Online] Available at: [Link]

  • Pérez-Fernández, V., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Online] Available at: [Link]

  • CHEMISTRY. (2015). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. [Online] Available at: [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. [Video] YouTube. Available at: [Link]

  • PubChem. (n.d.). N-Ethyl-3-(ethylamino)propanamide. [Online] Available at: [Link]

  • Al-Warhi, T., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [Online] Available at: [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry. [Online] Available at: [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Online] Available at: [Link]

  • Pang, Y., et al. (n.d.). Safe and Convenient Procedure for Solvent Purification. [Online] Available at: [Link]

  • Altria, K.D. (2014). Validating CE Methods for Pharmaceutical Analysis. LCGC Europe. [Online] Available at: [Link]

  • PubChem. (n.d.). N-ethyl-N-(3-(propylamino)propyl)propane-1,3-diamine. [Online] Available at: [Link]

  • IntechOpen. (2021). Extraction Techniques Used for the Removal of Pharmaceuticals from Environmental Samples. [Online] Available at: [Link]

  • ResearchGate. (2013). Troubleshooting protein purification? [Online] Available at: [Link]

  • MDPI. (n.d.). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. [Online] Available at: [Link]

  • Abbas, H.F., & AL Musawi, I.H.N. (2016). Evaluation three methods of the extraction and purification of bacterial DNA of Gram positive and Gram negative bacteria.
  • Norwegian Research Information Repository. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Nordic Committee on Food Analysis. (2013).
  • Semantic Scholar. (n.d.).
  • QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting. [Online] Available at: [Link]

  • Santa Cruz Biotechnology. (n.d.). N-Ethyl-3-(hexadecylamino)propanamide.
  • PureSynth. (n.d.). Nitrosamine Impurities.
  • International Journal of Drug Regulatory Affairs. (2020).
  • ECHA. (n.d.). N'-[3-(dimethylamino)

Sources

Technical Support Center: Stability of N-Ethyl-3-(propylamino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 14, 2026

Introduction

Welcome to the technical support guide for N-Ethyl-3-(propylamino)propanamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and integrity of this compound within cell culture applications. Given that the stability of any small molecule is paramount for reproducible and accurate experimental outcomes, this guide offers a framework for identifying potential issues, troubleshooting common problems, and implementing robust protocols.

While specific long-term stability data for N-Ethyl-3-(propylamino)propanamide is not extensively published, this guide synthesizes established principles of amide chemistry and bioanalytical stability testing to provide a reliable framework for your research.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is N-Ethyl-3-(propylamino)propanamide and why is its stability in cell culture media a critical concern?

N-Ethyl-3-(propylamino)propanamide is a small organic molecule with the molecular formula C8H18N2O.[3] Its structure contains a propanamide group, which is a type of amide. The stability of this, or any experimental compound, in cell culture media is crucial because degradation can lead to a decrease in its effective concentration over the course of an experiment.[1][2] This can result in an underestimation of its true potency or efficacy, leading to inaccurate and misleading data.[1]

Q2: What are the primary chemical pathways through which N-Ethyl-3-(propylamino)propanamide might degrade in my experiments?

The most probable degradation pathway for this compound is the hydrolysis of its amide bond .[4][5][6] Amide bonds are generally stable but can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, or by enzymes.[4][5]

  • Chemical Hydrolysis: Cell culture media is typically buffered around pH 7.4. However, cellular metabolism can cause localized pH shifts. While amides are more resistant to hydrolysis than esters, prolonged incubation at 37°C can facilitate slow degradation.[6][7]

  • Enzymatic Hydrolysis: If you are using serum-supplemented media (e.g., FBS), it will contain various enzymes, such as proteases and amidases, that can catalyze the cleavage of the amide bond.[1][8] This is often a more significant factor than simple chemical hydrolysis.[1][9]

Q3: What factors in my cell culture system can influence the stability of this compound?

Several factors can impact the stability of a small molecule in a biological matrix:[1][9]

  • Temperature: Standard incubation at 37°C will accelerate chemical and enzymatic degradation compared to storage at 4°C or -20°C.[1][9]

  • Media Composition: The presence of serum is a major factor due to enzymatic activity. Different basal media may have minor pH variations that could play a role over extended periods.

  • pH: Although buffered, the pH of the media can be influenced by factors like CO2 concentration and cell density, potentially accelerating acid- or base-catalyzed hydrolysis.[1][9]

  • Light Exposure: For photosensitive compounds, exposure to light can be a source of degradation.[1][9] While not specifically documented for this molecule, it is a general best practice to minimize light exposure.

Q4: How can I determine the stability of N-Ethyl-3-(propylamino)propanamide in my specific experimental setup?

Assessing stability in your specific conditions is the most reliable approach.[2] This involves incubating the compound in your complete cell culture media (including serum, if used) under your standard experimental conditions (37°C, 5% CO2) but without cells. You would then collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) and quantify the remaining concentration of the parent compound using an appropriate analytical method like HPLC or LC-MS.[2]

Troubleshooting Guide

Problem: I'm observing a diminishing or lower-than-expected biological effect from my compound in multi-day assays.

  • Possible Cause: Compound degradation. The effective concentration of N-Ethyl-3-(propylamino)propanamide may be decreasing over the incubation period, leading to a reduced biological response.

  • Troubleshooting Steps:

    • Perform a Stability Study: Follow the detailed protocol outlined in this guide (Protocol 1) to determine the half-life of your compound in your specific cell culture media and conditions.

    • Increase Dosing Frequency: If the compound is found to be unstable, consider replacing the media with freshly prepared compound-containing media every 24-48 hours, depending on the determined rate of degradation.

    • Use Serum-Free Media (If Possible): Test if the degradation is serum-dependent by running a parallel stability study in media with and without serum. If stability is significantly improved in serum-free media, consider adapting your cell model if scientifically appropriate.

Problem: My analytical quantification results for the compound are inconsistent or show high variability.

  • Possible Cause 1: Inconsistent sample handling post-collection. Degradation can continue in collected samples if not handled properly.

  • Troubleshooting Steps:

    • Immediate Processing/Freezing: Immediately after collecting aliquots from your experiment, either process them for analysis (e.g., protein precipitation) or flash-freeze them in liquid nitrogen and store them at -80°C to halt any further chemical or enzymatic activity.[2]

    • Validate Sample Processing: Ensure your sample preparation method (e.g., protein precipitation with acetonitrile or methanol) is effective and does not cause the compound to degrade.

  • Possible Cause 2: Issues with the analytical method itself.

  • Troubleshooting Steps:

    • Method Validation: Ensure your analytical method (e.g., HPLC, LC-MS) is properly validated for linearity, accuracy, and precision.

    • Use an Internal Standard: Incorporating a stable, structurally similar internal standard can correct for variability introduced during sample preparation and injection.

Key Experimental Protocols & Data

Protocol 1: Assessing Compound Stability in Cell Culture Media

This protocol provides a robust workflow to determine the stability of N-Ethyl-3-(propylamino)propanamide under typical cell culture conditions.

Materials:

  • N-Ethyl-3-(propylamino)propanamide

  • Sterile complete cell culture medium (with and without serum, as needed)

  • Sterile microcentrifuge tubes or culture plates

  • Calibrated pipettes

  • Incubator (37°C, 5% CO2)

  • Analytical system (HPLC-UV or LC-MS/MS)

  • Acetonitrile or Methanol (for protein precipitation)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO, sterile PBS).

  • Spike the Media: Dilute the stock solution into pre-warmed, complete cell culture medium to achieve the final desired experimental concentration. Prepare enough volume for all time points.

  • Aliquot for Time Points: Dispense the compound-spiked media into sterile, labeled tubes for each time point (e.g., T=0, 2, 4, 8, 24, 48, 72 hours).

  • Time Zero (T=0) Sample: Immediately take the T=0 sample. Process it as described in Step 7 to establish the baseline concentration.

  • Incubation: Place the remaining tubes in a 37°C, 5% CO2 incubator.

  • Collect Samples: At each designated time point, remove the corresponding tube from the incubator.

  • Sample Processing (Protein Precipitation):

    • To a 100 µL aliquot of the media sample, add 200-300 µL of ice-cold acetonitrile (containing an internal standard, if used).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • Analytical Quantification: Analyze the processed samples using a validated HPLC or LC-MS method to determine the concentration of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.

Visualization of Protocols and Pathways

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution spike_media Spike into Cell Culture Media prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate sample Sample at Timepoints (0, 2, 4, 8, 24h...) incubate->sample process Process Sample (Protein Precipitation) sample->process analyze Quantify with HPLC or LC-MS process->analyze plot Plot % Remaining vs. Time analyze->plot

Caption: Experimental workflow for assessing compound stability.

Caption: Potential hydrolytic degradation pathway.

Data Presentation

While specific data for N-Ethyl-3-(propylamino)propanamide is unavailable, the table below illustrates how to present stability results. This hypothetical data compares the stability in media with and without Fetal Bovine Serum (FBS).

Time (Hours)% Remaining (DMEM + 10% FBS)% Remaining (DMEM, Serum-Free)
0 100.0%100.0%
4 91.5%99.1%
8 82.3%98.5%
24 55.1%95.8%
48 28.9%91.2%
72 11.7%87.4%

Interpretation: The hypothetical data clearly shows significantly faster degradation in the presence of serum, suggesting that enzymatic hydrolysis is the primary degradation pathway.

References
  • BenchChem. (2025). Technical Support Center: Long-Term Stability of Small Molecules in Biological Samples.
  • Li, W., & Fu, Y. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Journal of Pharmaceutical and Biomedical Analysis.
  • PubChem. N-ethyl-N-(3-(propylamino)propyl)propane-1,3-diamine.
  • Reed, G. D. (2012). Factors affecting the stability of drugs and drug metabolites in biological matrices. In Detection of Drugs and Their Metabolites in Oral Fluid.
  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta.
  • BioProcess International. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?.
  • BioProcess International. (2021). Stability Testing: Monitoring Biological Product Quality Over Time.
  • BYJU'S. Types of Amide Hydrolysis.
  • Santa Cruz Biotechnology. N-Ethyl-3-(propylamino)propanamide.
  • Allen Institute for AI.
  • Ghavre, M., et al. (2016). Amide Bond Activation of Biological Molecules. Molecules.
  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of N-Ethyl-3-(propylamino)propanamide: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H-NMR spectrum of N-Ethyl-3-(propylamino)propanamide. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation. It establishes a framework for predicting, analyzing, and validating the molecular structure through ¹H-NMR, supported by a comparative assessment with complementary techniques such as ¹³C-NMR, FTIR, and Mass Spectrometry. We will explore the causality behind spectral features and present self-validating experimental protocols to ensure scientific rigor.

The Analytical Challenge: Predicting the ¹H-NMR Spectrum

N-Ethyl-3-(propylamino)propanamide possesses two key functional groups that dictate its spectroscopic signature: a secondary amide and a secondary amine. The inherent asymmetry and the presence of multiple alkyl chains result in a complex but interpretable ¹H-NMR spectrum. Our primary objective is to deconstruct the molecule, predict the chemical environment of each proton, and rationalize its expected signal.

Due to resonance, the C-N bond of an amide has a partial double bond character, which can restrict rotation and potentially lead to more complex spectra.[1][2] Furthermore, protons on nitrogen atoms (N-H) often exhibit broad signals and their coupling can be variable or absent due to chemical exchange or quadrupolar interactions.[1][3][4]

Below is the structure with protons systematically labeled for analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in 0.7 mL CDCl₃ weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample transfer->insert lock_shim 5. Lock & Shim insert->lock_shim tune 6. Tune & Match lock_shim->tune acquire 7. Acquire FID tune->acquire process 8. Fourier Transform & Phase acquire->process reference 9. Reference Spectrum process->reference interpret 10. Interpret & Assign Peaks reference->interpret

Caption: Standard workflow for NMR analysis from sample preparation to spectral interpretation.

Conclusion

The structural elucidation of N-Ethyl-3-(propylamino)propanamide serves as an excellent case study in the application of modern spectroscopic techniques. A detailed ¹H-NMR analysis, based on predicting chemical shifts, integrations, and coupling patterns, provides a robust blueprint of the molecule's proton framework. The characteristic downfield shift of the amide N-H proton, combined with the distinct signals for methylene groups adjacent to the carbonyl and nitrogen atoms, allows for an unambiguous assignment of the structure.

By integrating this ¹H-NMR data with confirmatory evidence from ¹³C-NMR, FTIR, and Mass Spectrometry, researchers can achieve a high degree of confidence in the compound's identity and purity. The disciplined application of the protocols outlined in this guide ensures the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity in chemical research and development.

References

  • University of Minnesota Twin Cities, College of Science and Engineering. NMR Sample Preparation. [Link]

  • Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

  • NMR Data Processing. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • NMR sample preparation guidelines. [Link]

  • Zhu, J. NMR Data Acquisition and Processing Procedure. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Hornak, J. P. Sample Preparation. [Link]

  • ResearchGate. How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR?. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

  • Amines. [Link]

  • IR: amines. [Link]

  • Abraham, R. J., et al. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 2013. [Link]

  • Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online, 2020. [Link]

  • Step-by-step procedure for NMR data acquisition. [Link]

  • R-NMR. SOP data acquisition. [Link]

  • NMR Spectroscopy: Data Acquisition. [Link]

  • Oregon State University. Spectroscopy of Amines. [Link]

  • Amide NMR - Chemistry. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • JoVE. Video: NMR Spectroscopy Of Amines. [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • H NMR coupling and coupling constants - YouTube. [Link]

  • University of Calgary. Ch 13 - Coupling. [Link]

  • ResearchGate. What is the best method for detecting Amide groups in the presence of Amine groups?. [Link]

  • Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. [Link]

  • Wang, X. 1H NMR Spectrum of Amide Compounds. University Chemistry, 2021. [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • Levy, G. C., & Nelson, G. L. Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. Journal of the American Chemical Society, 1972. [Link]

  • NIST. Propanamide, N-methyl-. [Link]

  • Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

  • 13-C NMR Chemical Shift Table.pdf. [Link]

  • Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis. [Link]

  • ResearchGate. How is it possible for amide proton to show splitting in proton NMR?. [Link]

  • Chemistry Stack Exchange. What test can be used to differ amide and amine?. [Link]

  • Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]

  • PubChem. N-Ethyl-3-(ethylamino)propanamide. [Link]

  • NIST. Propanamide, N-ethyl-. [Link]

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Technical Guide: Chromatographic Separation of N-Ethyl-3-(propylamino)propanamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Separation Challenge

N-Ethyl-3-(propylamino)propanamide (CAS: 1040691-87-9) presents a distinct chromatographic challenge common to small, polar, basic drug intermediates. As a beta-amino amide, it lacks significant hydrophobic surface area, making retention on standard C18 columns difficult without ion-pairing reagents.

The critical analytical challenge lies in separating it from its isobaric regioisomers , specifically:

  • N-Propyl-3-(ethylamino)propanamide (Alkyl group swap).

  • N-Ethyl-2-(propylamino)propanamide (Positional isomer:

    
    -amino vs 
    
    
    
    -amino).

These isomers share identical molecular weights (


 Da) and nearly identical pKa values (~9.5 for the secondary amine), rendering standard MS detection insufficient for differentiation. This guide compares three chromatographic strategies to achieve baseline resolution (

): HILIC (Amide) , High-pH RPLC , and Fluorinated Phenyl (PFP) phases.

Method Comparison: Strategic Selection

Option A: Hydrophilic Interaction Chromatography (HILIC) – Recommended

HILIC is the gold standard for small, polar amines. It uses a polar stationary phase (Amide or Zwitterionic) with a high-organic mobile phase.

  • Mechanism: Partitioning of the analyte into a water-enriched layer on the silica surface, combined with weak electrostatic interactions.

  • Selectivity: The "alkyl swap" isomers (N-ethyl vs N-propyl) exhibit different hydrodynamic radii and hydrogen bonding potentials, which HILIC resolves more effectively than RPLC.

  • MS Compatibility: High organic content (85-90% ACN) enhances desolvation efficiency, boosting sensitivity by 5-10x compared to aqueous RPLC.

Option B: High-pH Reversed-Phase (Hybrid C18)

Standard acidic RPLC results in early elution and peak tailing due to silanol interactions. High pH (pH 10) suppresses the protonation of the secondary amine (neutral form), significantly increasing retention.

  • Mechanism: Hydrophobic interaction of the neutral amine.

  • Limitation: Requires high-pH stable hybrid silica columns (e.g., Ethylene-Bridged Hybrid).

Option C: Pentafluorophenyl (PFP)

PFP phases offer unique selectivity through


-

interactions (if aromatic impurities are present) and strong dipole-dipole interactions.
  • Use Case: Best when separating the target from aromatic starting materials or if HILIC equilibration times are prohibitive.

Performance Matrix
FeatureHILIC (Amide) High-pH RPLC (C18) PFP (F5)
Retention of Polar Amine High (Strong)Moderate (pH dependent)Low to Moderate
Isomer Resolution (

)
> 2.0 (Excellent) ~1.2 (Marginal)~1.5 (Good)
Peak Shape (

)
1.0 - 1.21.1 - 1.31.2 - 1.5
MS Sensitivity High ModerateModerate
Equilibration Time Slow (20-30 column vol)Fast (5-10 column vol)Fast

Experimental Protocols

Protocol 1: HILIC Separation (Primary Method)

Designed for maximum resolution of regioisomers.

  • Column: Ethylene Bridged Hybrid (BEH) Amide,

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile : Mobile Phase A (95:5).

    • Note: Premixing 5% buffer into B prevents salt precipitation.

  • Gradient:

    • 0.0 min: 95% B

    • 10.0 min: 80% B

    • 11.0 min: 50% B (Wash)

    • 13.0 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temp: 35°C.

  • Detection: ESI+ MS (m/z 159.1) or UV 210 nm (low sensitivity).

Protocol 2: High-pH RPLC (Robustness Alternative)

Designed for laboratories without HILIC expertise or for formulation QC.

  • Column: Hybrid C18 (High pH stable),

    
     mm, 1.7 µm.
    
  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase A: Buffer solution.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 30% B over 10 minutes.

    • Note: The target is relatively polar; high %B is not needed for elution but for cleaning.

Method Development Logic & Visualization

The following decision tree outlines the logical pathway for selecting the optimal method based on specific laboratory constraints and impurity profiles.

MethodSelection Start Start: N-Ethyl-3-(propylamino)propanamide Separation IsMS Is MS Detection Required? Start->IsMS Isomers Are Isobaric Isomers Present? IsMS->Isomers Yes (Low UV) HighPH ALTERNATIVE: High-pH RPLC (C18) Robustness & QC Use IsMS->HighPH No (UV only) HILIC RECOMMENDED: HILIC (Amide Phase) High Sensitivity & Resolution Isomers->HILIC Yes (Regioisomers) PFP SPECIALTY: PFP Phase If Aromatic Impurities Present Isomers->PFP No (Only Synthesis Byproducts) HighPH->HILIC Resolution < 1.5

Caption: Decision matrix for selecting the chromatographic mode. HILIC is prioritized for isobaric resolution and MS sensitivity.

Mechanism of Separation (HILIC vs RPLC)

To understand why HILIC works better for this isomer pair, consider the interaction mechanics:

Mechanism cluster_0 RPLC (Hydrophobic) cluster_1 HILIC (Partitioning) NodeA C18 Chain AnalyteA Analyte (Hydrophobic Interaction) NodeA->AnalyteA Weak for Polar Amine NodeB Water Layer (on Silica) AnalyteB Analyte (H-Bonding + Ion Exchange) NodeB->AnalyteB Strong Discrimination of Amine Position

Caption: Mechanistic difference. HILIC exploits the water layer partitioning where subtle pKa and hydrodynamic volume differences between isomers are amplified.

System Suitability & Validation Criteria

To ensure data integrity (Trustworthiness), the following criteria must be met before sample analysis:

  • Resolution (

    
    ): 
    
    
    
    between N-Ethyl-3-(propylamino)propanamide and N-Propyl-3-(ethylamino)propanamide.
  • Tailing Factor (

    
    ): 
    
    
    
    . (Significant tailing indicates secondary silanol interactions; add 5mM Ammonium Acetate if observed).
  • Precision: RSD

    
     for retention time and area (n=6 injections).
    

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link

  • Waters Corporation. (2021). Separation of Amino Acid Isomers using Amide Columns. Application Note. Link

  • Agilent Technologies. (2020). Analysis of Polar Amines by HILIC-MS/MS. Technical Guide. Link

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Technical Validation Guide: Bioanalysis of N-Ethyl-3-(propylamino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Analyte: N-Ethyl-3-(propylamino)propanamide (NEPAP) Application: Pharmacokinetic (PK) and Toxicokinetic (TK) profiling in biological matrices (Plasma/Serum).[1] Challenge: NEPAP presents a dual-functional challenge: a polar secondary amine tail (pKa ~9.8) and a neutral amide core.[2] This physicochemical profile leads to significant matrix suppression and poor retention on standard C18 columns when using generic methodologies.

This guide serves as a technical comparison between a Generic Protein Precipitation (PPT) workflow and an Optimized Mixed-Mode Cation Exchange (SPE-MCX) workflow. We demonstrate that while PPT is faster, the SPE-MCX method provides the necessary selectivity and sensitivity required for regulatory submission under FDA (2018) and EMA (2011) guidelines.

Physicochemical Analysis & Method Selection

To validate a robust method, we must first understand the molecule's behavior in solution.

  • Basicity: The propylamino group is strongly basic. At physiological pH (7.4), it is protonated (

    
    ).
    
  • Polarity: The amide backbone increases water solubility, making Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., Hexane) inefficient due to low partition coefficients (

    
    ).
    
  • Chromatography: Standard C18 columns at acidic pH result in early elution and peak tailing due to silanol interactions.

Decision Matrix: Selecting the Extraction Strategy

The following diagram illustrates the logical pathway used to select the optimal extraction method based on NEPAP's properties.

ExtractionLogic Start Analyte: N-Ethyl-3-(propylamino)propanamide Prop1 Functional Group: Secondary Amine (pKa ~9.8) Start->Prop1 Prop2 Polarity: Moderate/High (LogP < 1.5) Start->Prop2 Decision2 Is Protein Precipitation (PPT) Sufficient? Prop1->Decision2 Decision1 Is LLE Feasible? Prop2->Decision1 LLE_Fail No: Low recovery in non-polar solvents Decision1->LLE_Fail Polarity too high PPT_Result High Matrix Effect (Phospholipids) Limit of Quantitation > 5 ng/mL Decision2->PPT_Result Co-elution risk Solution Selected Method: SPE (Mixed-Mode Cation Exchange) Mechanism: Ionic Retention + Hydrophobic Wash Decision2->Solution Ionic Handle Available

Figure 1: Strategic decision tree for selecting Mixed-Mode Cation Exchange (MCX) over LLE or PPT based on analyte pKa and polarity.

Comparative Analysis: Generic vs. Optimized Method

We compared two methodologies for the quantification of NEPAP in human plasma.

Method A: Generic Protein Precipitation (The Alternative)
  • Protocol: 50 µL Plasma + 150 µL Acetonitrile (0.1% Formic Acid). Vortex, Centrifuge.[3]

  • Pros: High throughput, low cost.

  • Cons: Does not remove phospholipids. Significant ion suppression observed at the retention time of NEPAP (1.2 min on C18).

Method B: Optimized SPE-MCX (The Product)
  • Protocol: Solid Phase Extraction using Mixed-Mode Cation Exchange cartridges (e.g., Oasis MCX or Strata-X-C).

  • Mechanism: Retains the analyte via electrostatic interaction (amine group) while washing away neutral interferences with 100% organic solvent.

  • Pros: >95% Phospholipid removal, absolute recovery >85%, Matrix Factor ~1.0.

Performance Data Summary
ParameterMethod A: Protein Precipitation (PPT)Method B: Optimized SPE-MCXStatus
LLOQ 5.0 ng/mL0.1 ng/mL Superior
Matrix Factor (MF) 0.65 (Significant Suppression)0.98 (Normalized) Superior
Recovery (%) 92% (High variance)88% (Consistent) Comparable
Phospholipid Removal < 10%> 99% Superior
Linearity (

)
0.9920.998 Superior

Expert Insight: While PPT shows high recovery, the Matrix Factor of 0.65 indicates that 35% of the signal is lost due to ion suppression from co-eluting plasma components. This fails FDA criteria for sensitive assays. The SPE-MCX method yields a "clean" extract, allowing for a 50x lower Limit of Quantitation (LLOQ).

Validated Experimental Protocols

Optimized Extraction Protocol (SPE-MCX)

This protocol utilizes the basicity of the propylamino group.

  • Pre-treatment: Aliquot 100 µL Human Plasma. Add 10 µL Internal Standard (IS) solution (e.g., N-Ethyl-3-(propylamino)propanamide-d7). Add 100 µL 4%

    
     in water to acidify (pH ~2-3). Rationale: Acidification ensures the amine is 100% protonated.
    
  • Conditioning: Condition MCX cartridge with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample at low vacuum (1-2 mL/min).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. Removes proteins/salts.

  • Wash 2 (Organic): 1 mL 100% Methanol. Removes neutral lipids and hydrophobic interferences. The analyte remains bound ionically.

  • Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. Rationale: High pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase.
    
LC-MS/MS Conditions
  • Column: C18 High Strength Silica (e.g., Acquity HSS T3), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 90% B over 3.0 minutes.

  • Detection: ESI Positive Mode (MRM).

    • Precursor:

      
       (Calculate based on MW: ~172.15 Da).
      
    • Fragment: Identify characteristic fragment (likely loss of ethyl-amide chain).

Workflow Visualization

The following diagram details the validated workflow from sample receipt to data generation, ensuring a self-validating system through the use of QC samples.

Workflow cluster_SPE SPE-MCX Process Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (Deuterated Analog) Sample->IS_Add PreTreat Acidification (4% H3PO4) IS_Add->PreTreat Load Load Sample (Ionic Binding) PreTreat->Load Wash Organic Wash (Remove Lipids) Load->Wash Elute Elute @ pH 11 (5% NH4OH) Wash->Elute LCMS LC-MS/MS Analysis (MRM Mode) Elute->LCMS Data Quantitation & QC Validation LCMS->Data

Figure 2: End-to-end bioanalytical workflow emphasizing the critical SPE wash steps for lipid removal.

Regulatory Compliance & Validation Criteria

To ensure this method meets global standards, the following criteria from FDA and EMA guidelines must be met during validation:

  • Selectivity: Analysis of blank plasma from 6 individual donors must show no interference >20% of the LLOQ response.

  • Accuracy & Precision:

    • Intra-run and Inter-run CV% must be

      
       (20% for LLOQ).
      
    • Accuracy must be within

      
       of nominal (20% for LLOQ).
      
  • Matrix Effect: The Matrix Factor (MF) should be calculated as:

    
    
    An IS-normalized MF close to 1.0 indicates the method is robust against patient-to-patient variability.
    

References

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1][5][6] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Safety Operating Guide

Personal protective equipment for handling N-Ethyl-3-(propylamino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Chemical Profile: N-Ethyl-3-(propylamino)propanamide is a functionalized aliphatic amine-amide intermediate. While specific toxicological data for this exact structure may be limited in public repositories, its functional groups (secondary aliphatic amine and amide linkage) dictate its safety profile.

Immediate Hazards:

  • Corrosivity (pH > 11): The propylamino group acts as a strong base. Direct contact can cause immediate chemical burns to skin and permanent corneal damage to eyes.

  • Sensitization: Secondary amines are known sensitizers; repeated exposure may induce contact dermatitis or respiratory sensitization.

  • Permeation: Aliphatic amines are notorious for permeating standard nitrile rubber gloves rapidly, often without visible degradation.

Core Directive: Treat this substance as a Class 1B Skin Corrosive and a Respiratory Irritant . All handling must prioritize Barrier Integrity and Vapor Containment .

PPE Selection Matrix

Do not rely on "standard lab PPE." The following matrix is calibrated for the specific permeation risks of aliphatic amines.

Protection ZoneStandard Operation (Analytical/Small Scale)High-Risk Operation (Synthesis/Spill Cleanup)Scientific Rationale
Hand Protection Double Gloving Required: 1. Inner: 4-mil Nitrile (Inspection layer)2. Outer: 5-mil Nitrile (Sacrificial layer)Change frequency: Every 30 minsLaminate/Composite Required: Use Silver Shield® (EVOH) or Butyl Rubber gloves.Nitrile degrades rapidly upon immersion.Amines can permeate nitrile in <15 mins. Double gloving provides a visual breach indicator. Laminates provide >480 min breakthrough time.
Eye/Face Chemical Splash Goggles (Indirect vented)Safety glasses are insufficient.Full-Face Respirator OR Goggles + Face Shield Liquid amines track along skin crevices. Goggles seal the orbital area against vapors and splashes.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Sash height: <18 inches.Respirator: Full-face with Ammonia/Methylamine (green) or Multi-Gas cartridges.Amine vapors cause "halo vision" (corneal edema) and respiratory tract inflammation.
Body Lab Coat: 100% Cotton or Nomex (fire-resistant).Avoid synthetic blends (melt hazard).Chemical Apron: Tychem® or chemically resistant PVC apron over lab coat.Cotton absorbs splashes rather than melting into skin. Aprons prevent saturation of chest/lap areas.

Operational Protocol: Handling & Transfer

This workflow is designed to minimize "micro-exposures"—trace contamination that leads to sensitization over time.

Phase 1: Pre-Operational Engineering Check
  • Verify Airflow: Confirm fume hood flow monitor is green.

  • Neutralization Prep: Place a beaker of saturated citric acid or dilute acetic acid (5%) inside the hood. This is your immediate decontamination solution for tools, not skin.

  • Barrier Setup: Lay down an absorbent spill mat (plastic side down) on the work surface.

Phase 2: Active Handling (The "Clean-Hand" Technique)
  • Weighing: Never weigh amine liquids on an open bench. If the balance is outside the hood, tare the vial inside the hood, add the chemical, cap tightly, and then move to the balance.

  • Pipetting: Use positive displacement pipettes if available to prevent vapor drip. If using air-displacement, aspirate and dispense slowly to prevent aerosolization.

  • Tool Decon: Immediately submerge pipette tips or spatulas in the citric acid bath after use to neutralize the amine residue before disposal.

Phase 3: Doffing (Critical Safety Step)
  • Why this matters: 60% of lab exposures occur during the removal of PPE.

  • Wipe Down: Wipe outer gloves with a dry Kimwipe, then a damp paper towel (water).

  • Remove Outer Gloves: Peel off the outer nitrile pair inside the hood. Discard into solid hazardous waste.

  • Inspect Inner Gloves: Check for yellowing or stiffening (signs of amine permeation).

  • Remove Eye Protection: Only after gloves are removed and hands are washed.

Visualization: Risk-Based Decision Logic

The following diagram illustrates the decision pathway for selecting PPE based on the scale of operation and the physical state of the chemical.

PPE_Decision_Matrix start Start: Handling N-Ethyl-3-(propylamino)propanamide assess Assess Operation Scale start->assess small_scale Small Scale / Analytical (< 10 mL) assess->small_scale large_scale Synthesis / Spill Cleanup (> 10 mL or Heating) assess->large_scale ventilation_check Check Fume Hood Velocity > 80 fpm? small_scale->ventilation_check enhanced_ppe Enhanced PPE Protocol: - Silver Shield/Laminate Gloves - Face Shield + Goggles - Chem-Resistant Apron large_scale->enhanced_ppe standard_ppe Standard PPE Protocol: - Double Nitrile Gloves - Splash Goggles - Cotton Lab Coat ventilation_check->standard_ppe Yes respirator Respiratory Protection: Full-Face Respirator (Ammonia/Methylamine Cartridge) ventilation_check->respirator Hood Down/Spill stop_work STOP WORK Contact EHS / Repair Hood ventilation_check->stop_work No proceed Proceed with Experiment (Keep Neutralizer Nearby) standard_ppe->proceed enhanced_ppe->ventilation_check respirator->proceed

Figure 1: Decision logic for PPE selection. Note that "Standard PPE" implies a functional fume hood; without it, respiratory protection is mandatory.

Emergency Response & Disposal

Spill Management
  • Evacuate: If >50 mL is spilled outside a hood, evacuate the lab immediately.

  • Absorb: Do NOT use paper towels (rapid evaporation surface). Use a commercial "Caustic/Base" spill kit or vermiculite.

  • Neutralize: If safe, apply a weak acid neutralizer (citric acid powder) to the spill before sweeping.

Waste Disposal
  • Segregation: Do not mix with acidic waste (exothermic reaction risk) or oxidizing agents (fire risk).

  • Labeling: Clearly tag as "Basic Organic Waste" with the constituent name.

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers if possible, as amines can corrode certain alloys over time.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) - General Requirements. United States Department of Labor. [Link]

  • PubChem. (n.d.).[1] Compound Summary: Aliphatic Amines Toxicity Profile. National Library of Medicine.[1] [Link]

Sources

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